Product packaging for Octopamine hydrochloride, (+)-(Cat. No.:CAS No. 425366-60-5)

Octopamine hydrochloride, (+)-

Cat. No.: B1655812
CAS No.: 425366-60-5
M. Wt: 189.64
InChI Key: PUMZXCBVHLCWQG-DDWIOCJRSA-N
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Description

Significance of Octopamine (B1677172) as a Biogenic Amine in Biological Systems

Octopamine (OA), a biogenic amine, is a crucial neuroactive molecule in invertebrates, where it functions as a neurotransmitter, neuromodulator, and neurohormone. dovepress.comdovepress.comcdnsciencepub.comnih.gov Structurally similar to norepinephrine (B1679862) in vertebrates, octopamine is involved in a wide array of physiological processes and behaviors in insects and other invertebrates. biologists.comoup.comnih.gov These include the regulation of aggression, learning and memory, and energy metabolism. dovepress.comoup.comnih.gov In insects, for instance, octopamine is released during energy-demanding activities like flight to mobilize lipids and carbohydrates. dovepress.comdovepress.com It also plays a role in sensory input modulation, arousal, and the initiation of rhythmic behaviors. dovepress.comdovepress.com

In contrast, octopamine is present only in trace amounts in mammals and is categorized as a trace amine. dovepress.comwikipedia.org Its physiological significance in vertebrates remains largely uncertain, though it is known to interact with adrenergic receptors. wikipedia.orgncats.io Phylogenetic studies suggest that receptors for octopamine and its precursor, tyramine (B21549), coexisted with adrenergic receptors in ancient bilaterians but were subsequently lost in most vertebrates. wikipedia.orgnih.govbiorxiv.org

Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on cell surfaces. dovepress.comdovepress.com In insects, these receptors are broadly classified into alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) receptors, reflecting their structural and functional similarities to mammalian adrenergic receptors. nih.govwikipedia.org The activation of these different receptor types triggers various second messenger pathways, leading to diverse cellular responses that underpin the multitude of behaviors and physiological states modulated by octopamine. dovepress.comdovepress.com

Historical Context of Octopamine Discovery and Research Evolution

The discovery of octopamine dates back to 1948 when Italian scientist Vittorio Erspamer first identified it in the salivary glands of the octopus, from which it derives its name. wikipedia.org Subsequent research in the following decades established its presence and significance in a wide range of invertebrate species, particularly arthropods and mollusks. wikipedia.orgiucr.orgnih.gov Early studies focused on its role as a neurotransmitter and neurohormone, recognizing its functional parallels to norepinephrine in vertebrates. biologists.combiologists.com

The evolution of octopamine research has been marked by a progressively deeper understanding of its multifaceted roles. Initially viewed as the invertebrate counterpart to norepinephrine, responsible for "fight-or-flight" responses, its functions are now known to be far more nuanced. wikipedia.org Research has expanded to investigate its involvement in complex behaviors such as social interactions, learning, and memory, particularly in model organisms like the fruit fly (Drosophila melanogaster) and the honey bee (Apis mellifera). dovepress.comnih.govbiologists.com

The advent of molecular techniques has revolutionized the study of octopamine systems. The cloning and characterization of various octopamine receptor subtypes have provided crucial insights into the molecular mechanisms underlying its diverse effects. nih.gov For example, the identification of distinct alpha- and beta-adrenergic-like receptors has helped to explain how octopamine can elicit different cellular responses in different tissues. nih.govwikipedia.org More recently, the development of genetically encoded optical sensors for octopamine is enabling researchers to visualize its dynamic signaling in real-time within the nervous systems of living animals during specific behaviors. oup.com This technological advancement promises to further unravel the intricate roles of this important biogenic amine. oup.com

Stereoisomerism and Enantiomeric Specificity in Research Paradigms

Octopamine exists as a chiral molecule, meaning it has a stereocenter and can exist as two non-superimposable mirror images, or enantiomers: (+)-octopamine and (-)-octopamine. dovepress.comontosight.ai This stereoisomerism is of fundamental importance in biological research because the three-dimensional structure of a molecule dictates its interaction with protein receptors. ontosight.ai Consequently, the two enantiomers of octopamine often exhibit different biological activities.

Research has consistently demonstrated that the enantiomers of octopamine can have significantly different potencies at their receptors. In many invertebrate systems, the (-)-enantiomer is the more biologically active form. dovepress.comncats.io For example, studies on cockroach brain adenylyl cyclase activity and locust skeletal muscle have shown that the (-)-enantiomer of p-octopamine is considerably more potent than the (+)-enantiomer. dovepress.comoup.com This enantiomeric specificity is a critical consideration in pharmacological studies aiming to understand the function of octopamine receptors.

The different structural isomers of octopamine (para-, meta-, and ortho-) also exhibit stereospecificity. oup.com In locusts, the (-)-enantiomers of all tested structural isomers were more potent than their corresponding (+)-forms on octopamine receptors. oup.comdntb.gov.ua However, it is noteworthy that for some receptor types, such as a cloned Drosophila octopamine/tyramine receptor, little to no stereoselectivity was observed between the (+) and (-) enantiomers of p-octopamine. embopress.org This highlights the diversity of octopamine receptor pharmacology across different species and receptor subtypes. The use of specific enantiomers, such as (+)-octopamine hydrochloride, is therefore crucial for precise and reproducible experimental outcomes in academic research.

Table of Research Findings on Octopamine Stereoisomers

Organism/System Receptor/Assay Finding
Cockroach Brain Adenylyl cyclase activity The (-)-enantiomer of p-octopamine is over 200 times more potent than the (+)-enantiomer. dovepress.com
Locust Skeletal Muscle OCTOPAMINE2A receptors The (-)-isomers are the most active, while the (+)-isomers are up to two orders of magnitude weaker. oup.com
Locust Skeletal Muscle OCTOPAMINE1 and OCTOPAMINE2B receptors The (-) enantiomers of all structural isomers tested were more potent than the corresponding (+)-forms. dntb.gov.ua
Drosophila (cloned receptor in CHO cells) Receptor binding and cyclic AMP attenuation Little or no stereoselectivity between the (+)- and (-)-enantiomers of p-octopamine. embopress.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO2 B1655812 Octopamine hydrochloride, (+)- CAS No. 425366-60-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

425366-60-5

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1

InChI Key

PUMZXCBVHLCWQG-DDWIOCJRSA-N

SMILES

C1=CC(=CC=C1C(CN)O)O.Cl

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O.Cl

Origin of Product

United States

Neurobiological Roles of + Octopamine Hydrochloride in Invertebrate Systems

Functions as a Neurotransmitter, Neuromodulator, and Neurohormone

(+)-Octopamine hydrochloride is integral to invertebrate physiology, acting in three distinct but interconnected capacities. nih.govmedchemexpress.combiocat.com As a neurotransmitter , it is involved in classical synaptic transmission and can regulate the activity of endocrine glands. medchemexpress.comdovepress.com In its neuromodulator role, it modifies the activity of neurons and circuits, influencing sensory inputs, arousal states, and complex behaviors like learning. biocrick.commedchemexpress.com As a neurohormone , it is released into the hemolymph (the invertebrate equivalent of blood) and travels to distant target tissues to regulate energy metabolism, preparing the organism for activities that require significant energy expenditure or aiding in recovery. wikipedia.orgdovepress.com This tri-functional nature allows octopamine (B1677172) to orchestrate complex physiological and behavioral responses to both internal and external stimuli.

RoleFunctionExample in Invertebrates
Neurotransmitter Regulates endocrine gland activity; involved in classical synaptic transmission. medchemexpress.comdovepress.comControls light emission in the firefly lantern. nih.govdovepress.com
Neuromodulator Modulates sensory inputs, arousal, rhythmic behaviors, and complex behaviors like learning and memory. biocrick.commedchemexpress.comInfluences visual dishabituation in locusts. nih.gov
Neurohormone Mobilizes lipids and carbohydrates from fat bodies; prepares insects for extended activity. wikipedia.orgmedchemexpress.comdovepress.comConsidered the "fight-or-flight" hormone in many invertebrates. wikipedia.org

Modulation of Central Nervous System Processes

Within the central nervous system (CNS) of invertebrates, (+)-octopamine hydrochloride is a key modulator, influencing a wide range of processes from sensory perception to internal state. biocrick.comnih.gov Its actions are mediated by specific G-protein coupled receptors, which can trigger different second messenger pathways, leading to diverse cellular responses. biocrick.comnih.govmedchemexpress.com

Octopamine plays a significant role in modulating how invertebrates perceive their environment by adjusting the sensitivity of their sensory systems. biocrick.comnih.govmedchemexpress.com This includes the desensitization of sensory inputs, which can prevent the nervous system from being overwhelmed by continuous or irrelevant stimuli. medchemexpress.comglpbio.comchemsrc.com In the hawkmoth Manduca sexta, for example, octopamine modulates the sensory periphery by reducing the response thresholds of olfactory receptor neurons and reversing adaptation, thereby enhancing sensitivity to pheromones. semanticscholar.org This modulation can be both rapid, via centrifugal neurons projecting to the antenna, and slower, through systemic release into the hemolymph. semanticscholar.orgplos.org Research also indicates that biogenic amines like octopamine can directly modulate mechanoreceptor and pheromone receptor cells. frontiersin.org

Octopamine is fundamentally involved in setting the arousal state and motivational level of an invertebrate. medchemexpress.comdovepress.com It is considered a "wake-promoting" agent, preparing the animal for action and periods of high energy demand. dovepress.complos.orgnih.gov For instance, studies in crickets have shown that the octopaminergic system is crucial for experience-dependent changes in aggressive motivation. nih.gov The experience of flying, which activates the octopaminergic system, increases a cricket's aggressiveness. researchgate.net This demonstrates a direct link between octopamine, a state of heightened activity, and the motivation to engage in complex social behaviors.

The concept of "mood" in invertebrates refers to a persistent behavioral state, and octopamine is a key regulator of this state. biocrick.comnih.govglpbio.com It can shift an animal's disposition towards certain behaviors. For example, in crustaceans, octopamine is associated with submissive postures, whereas in insects like crickets and fruit flies, it promotes aggression. wikipedia.orgfrontiersin.orgnih.gov This suggests that octopamine's role in regulating an animal's internal state is widespread, though its specific effects can vary between different species. wikipedia.orgnih.gov

Octopamine signaling is closely tied to the regulation of daily cycles of activity and physiology. plos.org In moths, the concentration of octopamine in the hemolymph and antennae fluctuates with a circadian rhythm, peaking during the animal's active phase. semanticscholar.orgplos.org This rhythmic release of octopamine confers circadian control over processes like olfactory sensitivity, suggesting it helps to align an organism's sensory capabilities with the time of day it is most active. plos.org In Drosophila, while octopamine is involved in wakefulness, its effects on metabolism appear to be independent of its role in sleep. nih.govupenn.edu Interestingly, in Drosophila mutants with disrupted circadian clocks, administration of octopamine was able to rescue exercise performance deficits without restoring the underlying rhythm, highlighting its direct role in enabling physical activity. nih.gov

Influence on Complex Behaviors and Learning Paradigms

(+)-Octopamine hydrochloride is a critical modulator of a wide range of complex behaviors and is essential for certain forms of learning and memory. biocrick.commedchemexpress.com Its injection into specific brain regions, such as the mushroom bodies in honeybees, has been shown to be crucial for the consolidation of appetitive memories. glpbio.comchemsrc.combiocompare.com

The influence of octopamine extends to numerous innate and social behaviors.

Aggression: In many insects, including crickets and fruit flies, octopamine promotes the escalation and maintenance of aggressive encounters. wikipedia.orgfrontiersin.orgresearchgate.net

Locomotion: It is involved in initiating and maintaining rhythmic motor patterns for behaviors like flying and larval crawling. wikipedia.orgdovepress.comuni-konstanz.de In locusts, it helps synchronize energy metabolism, respiration, and muscle activity during flight. wikipedia.org

Social Behavior: In honeybee colonies, octopamine influences the division of labor, affecting the transition of bees to foraging roles. glpbio.combiocompare.com

Aversive Behaviors: In the nematode C. elegans, octopamine and its precursor tyramine (B21549) act to inhibit aversive responses to certain stimuli, generally opposing the action of serotonin (B10506). wikipedia.orgjneurosci.org

Other Behaviors: It also modulates grooming, courtship, feeding, and egg-laying. wikipedia.orgresearchgate.net

This broad influence on behavior, from individual motor patterns to complex social interactions, underscores the central role of the octopaminergic system as a general activator and modulator in invertebrates.

BehaviorSpeciesRole of Octopamine
Learning & Memory Honeybee (Apis mellifera)Consolidation of olfactory learning and memory in mushroom bodies. glpbio.combiocompare.com
Aggression Cricket (Gryllus bimaculatus)Promotes expression and escalation of aggression. frontiersin.orgresearchgate.net
Locomotion Locust, DrosophilaSynchronizes muscle activity and energy metabolism for flight; modulates larval crawling. wikipedia.orguni-konstanz.de
Division of Labor Honeybee (Apis mellifera)Influences the transition of young bees to become foragers. glpbio.combiocompare.com
Aversive Response Nematode (C. elegans)Inhibits serotonin-stimulated aversive behaviors. jneurosci.org
Circadian Activity Hawkmoth (Manduca sexta)Mediates circadian rhythms of olfactory sensitivity. plos.org

Associative Learning and Memory

(+)-Octopamine hydrochloride is a key neuromodulator in the processes of associative learning and memory in invertebrates, influencing how these animals form, retain, and respond to learned associations. nih.gov Its role is particularly prominent in olfactory learning, where it is involved in both the acquisition and consolidation of memories, as well as in mediating the value of positive and negative reinforcements.

Olfactory Learning

In insects, olfactory learning is critical for survival, guiding behaviors such as foraging and predator avoidance. (+)-Octopamine hydrochloride is deeply implicated in this form of learning. jneurosci.org Studies in various insect species, including honeybees (Apis mellifera), fruit flies (Drosophila melanogaster), and ants (Lasius niger), have demonstrated that octopamine signaling is essential for appetitive olfactory learning, where an odor is associated with a reward like sucrose (B13894). jneurosci.orgnih.govbiologists.com

In Drosophila, for instance, octopamine acts through the β-adrenergic-like receptor Octβ1R to drive both aversive and appetitive learning. jneurosci.org Specifically, Octβ1R in the mushroom body αβ neurons is involved in aversive learning, while its presence in projection neurons mediates appetitive learning. jneurosci.org This highlights the cell-type-specific roles of octopamine signaling in different learning paradigms. jneurosci.org In honeybees, a specific octopaminergic neuron, VUMmx1, is known to mediate the reward signal during olfactory conditioning. nih.govbiologists.com Disrupting octopamine receptor function in the antennal lobe, an early processing center for olfactory information, inhibits both the acquisition and recall of olfactory memories, underscoring the compound's importance in memory consolidation at this level. nih.gov

Research in ants has further solidified the necessity of octopamine for appetitive learning. When octopamine receptors were blocked using epinastine (B1215162), ants failed to learn to associate a specific odor with a sucrose reward. nih.govbiologists.com This suggests that octopamine signaling is crucial for transmitting information about the reward to the mushroom bodies, the insect brain's learning and memory center. nih.govbiologists.com

Role in Acquisition and Consolidation

The influence of (+)-Octopamine hydrochloride extends to the distinct phases of memory formation: acquisition and consolidation. Acquisition refers to the initial learning of an association, while consolidation is the process by which a fragile, short-term memory is stabilized into a long-term memory.

In crickets, pharmacological studies have shown that blocking octopamine receptors with antagonists like epinastine and mianserin (B1677119) impairs appetitive learning but not aversive learning. frontiersin.orgnih.gov This suggests that octopamine is specifically required for the acquisition of appetitive memories. nih.gov Similarly, in honeybees, octopamine has been shown to improve the learning performance of newly emerged bees, which typically have a reduced sensitivity to sucrose rewards. biologists.com By enhancing their sensitivity to the reward, octopamine facilitates the acquisition of the learned association. biologists.com However, some research indicates that in certain contexts, additional octopamine primarily has a general arousing effect rather than a specific role in acquisition. biologists.com

Regarding consolidation, octopamine's role can be more complex. In honeybees, local injections of octopamine into the mushroom body calyces after conditioning lead to memory consolidation, not just acquisition. glpbio.com In Drosophila, octopamine acts as a negative regulator of appetitive long-term memory. elifesciences.orgelifesciences.org Blocking octopamine receptors after training can actually lead to the formation of a longer-lasting memory, while feeding octopamine can suppress it. elifesciences.orgelifesciences.org This suggests that octopamine can gate memory formation, potentially integrating the animal's internal energy state into the decision of whether to form a stable memory. elifesciences.orgelifesciences.org

Positive and Negative Reinforcement

Reinforcement is the process by which the likelihood of a behavior is increased. (+)-Octopamine hydrochloride has been traditionally viewed as a key mediator of positive reinforcement, or reward, in appetitive learning. plos.org For example, in fruit flies and crickets, octopamine signaling is crucial for learning associated with sugar or water rewards. frontiersin.orgplos.org In fact, direct application of octopamine can often substitute for the reward itself in conditioning experiments. biologists.combiologists.com

However, emerging evidence suggests that the role of octopamine is not limited to positive reinforcement. In Drosophila, octopamine can also function as a negative reinforcer, mediating aversion. uni-koeln.de The behavioral outcome—attraction or aversion—appears to depend on which specific subset of octopaminergic neurons is activated. uni-koeln.denih.gov This indicates that octopamine is not just involved in the behaviors themselves, but in switching between approach and avoidance reactions to a stimulus. uni-koeln.de In some contexts, octopamine's role in aversive learning is supported by findings that mutants lacking octopamine show impaired learning in tasks involving negative reinforcement like electric shocks. frontiersin.org This dual functionality highlights the complexity of octopaminergic modulation in shaping behavioral responses based on learned associations. uni-koeln.defrontiersin.org

Aggression and Fighting

(+)-Octopamine hydrochloride plays a significant role in modulating aggressive behaviors and fighting in various invertebrate species, particularly insects like crickets (Gryllus bimaculatus) and fruit flies (Drosophila melanogaster). nih.govfrontiersin.orgresearchgate.net It is generally considered to promote the intensity and maintenance of aggression rather than its initiation. frontiersin.org

In crickets, winning a fight leads to a temporary state of hyperaggression, known as the "winner effect," which is characterized by increased escalation and duration of subsequent fights. plos.org This effect is mediated by the octopaminergic system. plos.org Pharmacological blockade of octopamine receptors with epinastine abolishes the winner effect, indicating that octopamine is necessary for this experience-dependent enhancement of aggression. plos.org Furthermore, experiences like flying, which elevate octopamine levels, also increase aggression in crickets. researchgate.net Conversely, depleting octopamine levels reduces aggressiveness. researchgate.net It is important to note that while octopamine enhances the propensity to fight, it is not essential for the initiation of aggressive acts themselves, as crickets lacking octopamine can still display aggressive behaviors, albeit at a reduced level. frontiersin.org

Similarly, in fruit flies, a small cluster of octopaminergic neurons has been identified that, when activated, can induce intense fighting behavior. nih.gov This suggests a direct causal link between octopamine release and aggression. The current understanding is that octopamine acts as a motivational component of aggression, increasing the likelihood that an animal will engage in and persist in a fight. frontiersin.org This is supported by the observation that both physical exertion and the rewarding aspect of winning a fight can activate the octopaminergic system. frontiersin.orgplos.org

SpeciesEffect of Increased Octopamine on AggressionKey Findings
Cricket (Gryllus bimaculatus) Promotes escalation and maintenance of fighting; mediates the "winner effect"Blocking octopamine receptors abolishes hyperaggression in winners. plos.org
Fruit Fly (Drosophila melanogaster) Induces intense fighting behaviorActivation of a specific small cluster of octopaminergic neurons triggers aggression. nih.gov

Mating and Reproductive Behaviors

(+)-Octopamine hydrochloride is a crucial regulator of various aspects of mating and reproductive behaviors in insects. nih.gov Its influence extends from modulating post-mating responses in females to directly controlling the physiological processes of ovulation. birmingham.ac.uknih.gov

In Drosophila melanogaster, mating triggers profound changes in female behavior, including reduced sexual receptivity and increased egg-laying. birmingham.ac.uk These post-mating responses are, in part, modulated by octopamine. birmingham.ac.uk A lack of octopamine can disrupt these responses in mated females, while an increase in octopamine can induce similar responses in virgin females. birmingham.ac.uk This modulation is linked to a specific, sexually dimorphic subset of octopaminergic neurons in the abdominal ganglion. birmingham.ac.uk After mating, it is thought that octopamine signaling increases, leading to the observed changes in female reproductive behavior and physiology. birmingham.ac.uk

In the dark black chafer (Holotrichia parallela), octopamine levels change post-mating, decreasing in the abdominal ganglia of females but increasing in males. nih.govresearchgate.net This suggests a sex-specific role in reproductive behaviors. Functionally, octopamine has been shown to promote mating and oviposition in this species. nih.govresearchgate.net

Ovulation Modulation

One of the most well-defined roles of (+)-Octopamine hydrochloride in female reproduction is the modulation of ovulation, the process of releasing mature eggs from the ovaries. nih.govplos.orgscispace.com In Drosophila, octopamine is essential for ovulation, and females lacking this biogenic amine are sterile due to their inability to ovulate, causing mature oocytes to accumulate in their ovaries. nih.gov This sterility can be rescued by the administration of octopamine. nih.gov

The mechanism of octopamine's action in ovulation involves its interaction with specific receptors in the female reproductive tract. plos.orgnih.govresearchgate.net Two key receptors have been identified: the α-adrenergic-like receptor OAMB and the β-adrenergic-like receptor Octβ2R. nih.govnih.gov Both are essential for ovulation. nih.govnih.gov Octβ2R is expressed in the oviduct muscles and is thought to induce muscle relaxation, facilitating the passage of the egg. nih.govresearchgate.net OAMB is present in the oviduct epithelium. nih.govresearchgate.net The coordinated action of these receptors in different tissues ensures the successful transport of eggs from the ovary. nih.gov The octopamine required for this process is supplied by neurons that innervate the reproductive tract. nih.gov Mating itself can induce an increase in the activity of these octopaminergic neurons, linking copulation directly to the initiation of ovulation. nih.gov This fundamental role of octopamine in ovulation appears to be conserved across different insect species. nih.gov

ReceptorLocation in Female Reproductive Tract (Drosophila)Function in Ovulation
Octβ2R Oviduct muscle, SpermathecaeEssential for ovulation; likely induces muscle relaxation. plos.orgnih.govresearchgate.net
OAMB Oviduct epitheliumEssential for ovulation. nih.govnih.gov
Protection Against Mating-Induced Oxidative Stress

Recent studies in the nematode Caenorhabditis elegans have unveiled a crucial protective role for (+)-octopamine against the physiological costs of mating. While essential for reproduction, mating can induce significant oxidative stress and physical damage in hermaphrodites, leading to reduced fertility and longevity. nih.govresearchgate.net Research has shown that mating leads to an accumulation of reactive oxygen species (ROS) in the spermathecal bag cells, which causes cellular damage and impairs ovulation. nih.govresearchgate.net

To counteract these detrimental effects, C. elegans hermaphrodites have evolved a protective mechanism mediated by (+)-octopamine. nih.govresearchgate.net Upon mating, an octopaminergic signaling pathway is activated. This pathway involves the SER-3 octopamine receptor and the mitogen-activated protein kinase (MAPK) KGB-1 cascade. researchgate.net This signaling cascade ultimately regulates the activity of the transcription factor SKN-1/Nrf2, which in turn enhances the biosynthesis of the antioxidant glutathione (B108866) (GSH). nih.govresearchgate.net The increased levels of GSH help to reduce the accumulation of ROS in the spermatheca, thereby protecting the reproductive tissues from oxidative damage and preserving fertility. nih.govresearchgate.net

OrganismMating-Induced Effect(+)-Octopamine Mediated ResponseKey Signaling MoleculesOutcomeReference
Caenorhabditis elegansIncreased reactive oxygen species (ROS) in spermatheca, cell damage, ovulation defects.Activation of a protective signaling pathway.SER-3 receptor, MAPK KGB-1, SKN-1/Nrf2.Increased glutathione (GSH) biosynthesis, reduction of ROS, protection of fertility. nih.govresearchgate.net

Social Behaviors and Division of Labor

In social insects, (+)-octopamine is a key modulator of complex social behaviors, most notably the division of labor within a colony. nih.govkarger.com Studies on honey bees (Apis mellifera) have demonstrated a strong correlation between brain octopamine levels and the tasks performed by individual workers. nih.govkarger.com The transition from in-hive tasks, such as nursing, to foraging for resources outside the hive is a critical aspect of honey bee social organization. nih.govkarger.com

Research has shown that foragers have significantly higher concentrations of octopamine in the antennal lobes of their brains compared to younger nurse bees. nih.gov This difference is associated with behavior rather than age. nih.gov Furthermore, artificially increasing octopamine levels in young bees can induce an earlier onset of foraging behavior. nih.govkarger.com This suggests that octopamine plays a crucial role in modulating the sensory and motivational states of bees, preparing them for the demands of foraging. nih.govnih.gov It is thought to act as an activator of foraging by increasing responsiveness to relevant stimuli, such as brood pheromones. nih.gov In various ant species, higher levels of octopamine are also associated with foraging activities and have been shown to modulate aggression, a key component of territorial defense and social interaction. mdpi.com

Social InsectBehavior Modulated by (+)-OctopamineKey FindingsAssociated Brain Region (if specified)Reference
Honey Bee (Apis mellifera)Division of labor (transition from nursing to foraging).Higher octopamine levels in foragers; treatment with octopamine leads to earlier foraging.Antennal Lobes nih.govkarger.com
Weaver Ant (Oecophylla smaragdina)Aggression and task specialization.Higher octopamine levels in major workers (defenders) correlated with increased aggression.Not specified mdpi.com
Various Ant SpeciesForaging and social cohesion.Higher octopamine levels in foragers; may influence social interactions like trophallaxis.Brain mdpi.com

Motor Function and Locomotion Regulation

(+)-Octopamine is integral to the regulation of motor function and locomotion across a wide range of invertebrates, from insects to annelids. uni-konstanz.denih.govbiologists.com It acts to prepare the organism for and sustain energy-demanding motor behaviors. wikipedia.org In Drosophila larvae, octopamine signaling is necessary for proper crawling behavior, modulating parameters such as the time spent in forward locomotion and the initiation of rhythmic motor patterns. uni-konstanz.de Similarly, in the earthworm Eisenia fetida, the application of octopamine can induce fictive crawling motor patterns in isolated nerve cord preparations, demonstrating its role in generating locomotor rhythms. biologists.com In honey bees, octopamine influences the behavioral profile of locomotor activity, with treatments increasing flying behavior. nih.gov

At the level of the neuromuscular junction, (+)-octopamine modulates muscle contraction to enhance performance. wikipedia.orgphysiology.org In locusts, the release of octopamine onto the extensor tibia muscle increases muscle tension and accelerates the rate of relaxation. wikipedia.org This action promotes more efficient leg muscle contractions, which are essential for powerful movements like jumping. wikipedia.org While octopamine alone does not typically initiate muscle contraction, it modulates the effects of other neurotransmitters. physiology.org For instance, it can increase the amount of glutamate (B1630785) released from motor neuron terminals, leading to a slight increase in twitch amplitude. physiology.org This modulation allows for fine-tuning of muscle output according to behavioral context. physiology.org In contrast to its effects on skeletal muscle, octopamine often has an inhibitory effect on visceral muscles, such as those in the reproductive tract, where it can reduce the amplitude and frequency of spontaneous contractions. biologists.com

The crucial role of (+)-octopamine in motor control is further highlighted by studies using octopamine receptor antagonists. These compounds block the action of octopamine, leading to observable impairments in motor ability. In crickets, the administration of octopamine antagonists like epinastine or phentolamine (B1677648) can block the aggression-enhancing effects of flight, a behavior that normally activates the octopaminergic system. nih.govresearchgate.net In the rice stem borer, Chilo suppressalis, larvae treated with the antagonists mianserin and phentolamine showed significantly impaired locomotion, taking longer to move a set distance compared to control larvae. biologists.com Similarly, in crickets, injecting octopamine receptor antagonists did not impair basic sensory or motor functions needed for a learning task, but it did block the formation of appetitive memories, indicating a specific modulatory role rather than a simple excitatory one. nih.gov These findings confirm that proper octopaminergic signaling is essential for the normal execution of various motor behaviors.

AntagonistModel OrganismObserved EffectReference
MianserinRice Stem Borer (Chilo suppressalis)Impaired locomotion; increased time to travel a set distance. biologists.com
PhentolamineRice Stem Borer (Chilo suppressalis)Impaired locomotion; increased time to travel a set distance. biologists.com
EpinastineCricket (Gryllus bimaculatus)Blocked appetitive learning without impairing basic motor function. nih.gov
MianserinCricket (Gryllus bimaculatus)Blocked appetitive learning without impairing basic motor function. nih.gov

Neurosecretory Functions

Beyond its direct role as a neurotransmitter at synapses, (+)-octopamine also functions as a neurohormone, released into the hemolymph to exert widespread effects throughout the invertebrate body. researchgate.netd-nb.inforesearchgate.net This neurosecretory function is carried out by specific sets of neurons, such as the dorsal unpaired median (DUM) neurons in insects. nih.govd-nb.info These neurons release octopamine into the circulatory system, where it can act on distant target tissues, including the fat body, to mobilize energy reserves. researchgate.netcdnsciencepub.com

For example, in locusts and cockroaches, hormonal octopamine stimulates the breakdown and release of trehalose (B1683222) and lipids from the fat body, providing fuel for energy-intensive activities like flight. researchgate.netcdnsciencepub.com This hormonal action ensures that the entire organism is prepared for a state of high activity, orchestrating metabolic processes with behavioral demands. wikipedia.org The release of octopamine as a neurohormone is often triggered by stressful or arousing stimuli, reinforcing its role as the invertebrate "fight-or-flight" signal. researchgate.net This systemic release complements its more localized neuromodulatory and neurotransmitter actions within the central nervous system and at neuromuscular junctions, creating a coordinated physiological response to various internal and external cues. d-nb.infonih.gov

Receptor Pharmacology of + Octopamine Receptors

Classification of Octopamine (B1677172) Receptors (OARs)

Initial classifications of OARs were based on the second messenger changes observed in tissue preparations. scispace.comresearchgate.net However, the co-expression of multiple receptor subtypes in the same tissue made this system problematic. nih.govscispace.com The advent of molecular cloning has allowed for the characterization of individual receptors in heterologous cell systems, leading to a more refined classification system. nih.gov This new system divides OARs into three main groups: alpha-adrenergic-like (OctαRs), beta-adrenergic-like (OctβRs), and octopamine/tyramine (B21549) receptors (Oct/TyrRs). nih.govnih.govscispace.combiologists.com

Alpha-adrenergic-like octopamine receptors (OctαRs) are primarily characterized by their signaling mechanism, which involves coupling to Gq proteins, leading to an increase in intracellular calcium levels ([Ca²⁺]i). researchgate.netnih.govmdpi.com Some members of this class, like the OAMB receptor in Drosophila, can also stimulate cyclic AMP (cAMP) accumulation, demonstrating dual signaling capabilities. nih.govjneurosci.org These receptors are considered analogous to vertebrate α1-adrenergic receptors. nih.gov Activation of OctαRs can elicit a rise in intracellular Ca²⁺ at lower concentrations of octopamine compared to the concentrations needed to increase cAMP levels. nih.govresearchgate.net

Beta-adrenergic-like octopamine receptors (OctβRs) are functionally similar to vertebrate β-adrenergic receptors. biologists.comnih.govmdpi.com Their activation is selectively coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. nih.govmdpi.comresearchgate.netsdbonline.org Unlike OctαRs, the activation of OctβRs typically does not cause an increase in intracellular Ca²⁺. scienceopen.com This class includes several subtypes, such as Octβ1R, Octβ2R, and Octβ3R, which have been identified in various insect species including Drosophila melanogaster. nih.govnih.gov These subtypes can exhibit unique pharmacological profiles with distinct responses to various synthetic agonists and antagonists. sdbonline.org

The third class of receptors, Octopamine/Tyramine receptors (Oct/TyrRs), can be activated by both octopamine and its precursor, tyramine. nih.govresearchgate.net In some cases, these receptors show a higher affinity for tyramine. nih.gov Functionally, these receptors are similar to vertebrate α2-adrenergic receptors. scienceopen.comnih.gov Their activation often leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govscienceopen.comfrontiersin.org The Drosophila receptor, Oct-TyrR (also known as TyrR), is a well-characterized member of this group. nih.gov

In vertebrates, octopamine is considered a "trace amine" due to its low concentration in the central nervous system. frontiersin.orgnih.gov It can activate a specific class of G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs), with TAAR1 being the most studied. frontiersin.orgnih.gov TAAR1 is responsive to several trace amines, including octopamine, tyramine, and β-phenylethylamine, as well as amphetamine-like psychostimulants. frontiersin.orgdoi.org Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the accumulation of intracellular cAMP through Gs protein coupling. frontiersin.orgnih.govdoi.org

Table 1: Classification and Signaling Pathways of Octopamine Receptor Classes

Receptor ClassCommon AbbreviationVertebrate AnaloguePrimary G-Protein CouplingPrimary Second Messenger Pathway
Alpha-Adrenergic-LikeOctαR / OctaRα1-adrenergicGq↑ Intracellular Ca²⁺
Beta-Adrenergic-LikeOctβR / OctbRβ-adrenergicGs↑ cAMP
Octopamine/TyramineOct/TyrR / TyrRα2-adrenergicGi↓ cAMP
Trace Amine-AssociatedTAAR1N/AGs↑ cAMP

Molecular Characterization and Cloning of OARs

The molecular era of OAR research began with the successful cloning and functional expression of these receptors from various invertebrate species. nih.govnih.govdoi.org Techniques such as homology screening, using probes derived from vertebrate adrenergic receptors, and PCR-based strategies have been instrumental in identifying and isolating OAR genes. jneurosci.orgunomaha.edu

Once cloned, the receptor cDNAs are typically expressed in heterologous cell systems, such as human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells. biologists.comjneurosci.orgnih.gov This allows for detailed pharmacological characterization without the confounding presence of other receptor subtypes found in native tissues. nih.gov In these systems, researchers can perform radioligand binding assays to determine the affinity of octopamine and other compounds for the receptor, and functional assays to measure changes in second messenger levels (e.g., cAMP and Ca²⁺) upon receptor activation. jneurosci.orgnih.gov For example, the first true octopamine receptor was cloned from the pond snail Lymnaea stagnalis and was found to bind the α2-adrenergic antagonist [³H]rauwolscine with high affinity. nih.govdoi.org

The classification of OARs is strongly supported by sequence homology analyses between invertebrate OARs and vertebrate adrenergic receptors. nih.govscispace.com Phylogenetic analyses show that OctαRs are structurally related to vertebrate α1-adrenergic receptors, while OctβRs cluster with vertebrate β-adrenergic receptors. nih.govbiologists.commdpi.com The Oct/TyrR class shows significant homology with vertebrate α2-adrenergic receptors. nih.govunomaha.edu

Table 2: Sequence Homology Comparison

Invertebrate Receptor ClassVertebrate Receptor Family AnalogueKey Conserved Motifs
OctαRα1-Adrenergic ReceptorsTransmembrane domain structures
OctβRβ-Adrenergic ReceptorsDRY motif (TM3), NPxxY motif (TM7)
Oct/TyrRα2-Adrenergic ReceptorsHigh homology in transmembrane regions

Orthologs in Model Organisms

The study of (+)-octopamine receptors has been greatly facilitated by research in various model organisms, which has revealed conserved structural and functional characteristics. In the fruit fly, Drosophila melanogaster, several octopamine receptors have been identified, including Oamb, Oct/TyrR, and various subtypes of OctβR. nih.gov These receptors are analogous to vertebrate adrenergic receptors and are involved in diverse physiological processes such as learning, memory, and locomotion. nih.govjneurosci.org For instance, the OAMB receptor in Drosophila is highly expressed in the mushroom bodies, a critical brain region for olfactory learning and memory, and its activation leads to increases in both cyclic AMP (cAMP) and intracellular calcium levels. jneurosci.org

Another key model organism, the nematode Caenorhabditis elegans, also possesses octopamine receptors that are crucial for regulating behaviors such as egg-laying and locomotion. sdbonline.org Notably, the SER-3 and SER-6 receptors in C. elegans have been shown to mediate octopaminergic signaling to control food-dependent behaviors. nih.gov The presence of these orthologous receptors across different invertebrate phyla highlights the evolutionary conservation of octopaminergic signaling pathways.

Ligand Binding and Selectivity Profiles

The pharmacological characterization of (+)-octopamine receptors involves a detailed analysis of their interactions with various synthetic and natural ligands.

Agonist Potency and Efficacy

The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The efficacy refers to the maximum response a ligand can produce. Various studies have determined the EC50 values for (+)-octopamine and other agonists at different receptor subtypes.

For example, at the β-adrenergic-like octopamine receptor from the American cockroach, Periplaneta americana (PaOctβ2R), (+)-octopamine exhibits high potency with an EC50 of approximately 0.467 nM. mdpi.com In contrast, tyramine is about 100-fold less potent at this receptor. mdpi.com Similarly, for the three β-adrenergic-like octopamine receptors in the endoparasitoid Cotesia chilonis (CcOctβRs), (+)-octopamine activates them with EC50 values in the nanomolar range. researchgate.net Synthetic agonists like naphazoline (B1676943) and clonidine (B47849) also activate these receptors, but with varying potencies. researchgate.netnih.gov

AgonistReceptor SubtypeSpeciesEC50 (nM)
(+)-OctopaminePaOctβ2RPeriplaneta americana0.467
(+)-OctopamineCcOctβ1RCotesia chilonis39.0
(+)-OctopamineCcOctβ2RCotesia chilonis6.69
(+)-OctopamineDmOctβ1RDrosophila melanogaster12
NaphazolineCcOctβ1RCotesia chilonis1.83
ClonidineAgOAR45A/BAnopheles gambiae>10,000

Antagonist Activity and Specificity

Antagonists are ligands that block or dampen the effect of an agonist. Their activity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A variety of compounds have been identified as antagonists of (+)-octopamine receptors.

Phentolamine (B1677648), mianserin (B1677119), and chlorpromazine (B137089) are classical antagonists that have been shown to inhibit cAMP production induced by octopamine. nih.gov For instance, at the PxOctβ3 receptor in Plutella xylostella, mianserin demonstrated the highest antagonistic effect. nih.gov In the American cockroach, epinastine (B1215162), mianserin, and phentolamine effectively antagonize the action of octopamine on the PaOctβ2R receptor. mdpi.com

AntagonistReceptor SubtypeSpeciesActivity (IC50/Ki)
MianserinPxOctβ3Plutella xylostellaHigh
MetoclopramidePxOctβ3Plutella xylostellaSignificant
ChlorpromazinePxOctβ3Plutella xylostellaModerate
PhentolaminePxOctβ3Plutella xylostellaNot Significant
EpinastinePaOctβ2RPeriplaneta americanaHigh

Stereoselectivity of Receptor Activation

Octopamine exists as two stereoisomers, (+)-octopamine and (-)-octopamine. Studies on various invertebrate preparations have indicated that octopamine receptors often exhibit stereoselectivity, with one enantiomer being more potent than the other. Early research on the mollusc myocardium demonstrated that the actions of octopamine agonists and their stereoisomers can differ at a specific octopamine receptor. nih.gov More recent computational studies suggest a preference for (R)-octopamine (the dextrorotatory enantiomer, (+)) over (S)-octopamine at the majority of octopamine receptors. This stereoselectivity is a critical factor in understanding the precise molecular interactions between the ligand and the receptor binding pocket.

Comparative Receptor Pharmacology across Invertebrate Species

While the fundamental properties of octopamine receptors are conserved, there are also species-specific pharmacological differences. These variations can be attributed to differences in receptor subtypes, their distribution in tissues, and subtle variations in their amino acid sequences.

Honey Bee (Apis mellifera)

The honey bee is a key model organism for studying the role of octopamine in complex behaviors such as learning, memory, and social interactions. targetmol.comillinois.edu The honey bee genome contains several octopamine receptor genes, and their protein products have been pharmacologically characterized. biorxiv.orgnih.gov

One of the well-characterized receptors is the AmOctα2R, which, when activated by octopamine, leads to a decrease in intracellular cAMP levels. nih.gov This receptor shows a pronounced preference for octopamine over tyramine and is not activated by serotonin (B10506). nih.gov Its activity can be effectively blocked by antagonists such as 5-carboxamidotryptamine (B1209777) and phentolamine. nih.gov

Another important receptor is AmOA1, an ortholog of the Drosophila OAMB receptor. frontiersin.org This receptor is found in various brain regions, including the antennal lobes, and is involved in modulating the activity of inhibitory neurons. frontiersin.org

Recent studies have also highlighted the crucial role of β-octopamine receptors in honey bee thermogenesis. biorxiv.org The AmOARβ2 receptor, in particular, is predominantly expressed in the flight muscles and is believed to be a key player in the octopamine-mediated signaling that drives shivering to generate heat. biorxiv.org The antagonist mianserin has been shown to cause hypothermia in worker bees, further supporting the involvement of these receptors in temperature regulation. biorxiv.org

The pharmacological profiles of honey bee octopamine receptors have been compared to those of other insects, revealing both similarities and differences that contribute to the diverse physiological roles of octopamine across the invertebrate kingdom.

Locust (Schistocerca gregaria)

Octopamine plays a crucial role as a neuromodulator, neurotransmitter, and neurohormone in the locust nervous system, influencing a wide range of physiological and behavioral processes. It is instrumental in preparing the insect for "dynamic action" and is notably involved in processes such as the phase transition in Schistocerca gregaria. The effects of octopamine are mediated through specific G protein-coupled receptors (GPCRs).

Pharmacological studies on the isolated foregut of Schistocerca gregaria have led to the identification of an octopamine2 receptor. Research on the locust stomatogastric nervous system (STNS) has demonstrated that octopamine has complex, dose-dependent effects on gut motility. Specifically, bath application of octopamine can disrupt the spontaneous rhythmic activity of the isolated foregut in a dose-dependent manner. At a concentration of 10⁻⁵ M, octopamine caused a complete disappearance of bursting activity in 54% of preparations, with this effect increasing to 82% of preparations at 10⁻⁴ M.

In interconnected foregut-hindgut preparations, 10⁻⁵ M octopamine accelerated the rhythmic activity of both sections in a synchronized fashion, while a higher concentration of 10⁻⁴ M led to a decrease in both rhythms. These findings suggest a sophisticated regulatory mechanism for insect gut patterns and feeding-related behaviors, likely orchestrated by octopaminergic neurons.

Fruit Fly (Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, possesses a diverse array of octopamine receptors that are integral to numerous physiological functions, including memory, sleep, grooming, aggression, and reproduction. To date, four main types of octopamine receptors have been identified and characterized in this species: Oamb, Oct/TyrR, OctβR (with subtypes Octβ1R, Octβ2R, and Octβ3R), and Octα2R.

Oamb : Belonging to the α-adrenergic-like receptor family, Oamb activation leads to an increase in both cellular calcium and cAMP signaling. It is expressed in the mushroom bodies and is involved in memory enhancement. Oamb is also expressed in the oviduct epithelium and plays a role in egg-laying.

Oct/TyrR : This receptor exhibits a higher affinity for tyramine than for octopamine and its activation inhibits adenylyl cyclase activity. It is expressed in astrocytes and is involved in regulating dopamine (B1211576) neuron activity and the startle response.

OctβR Family : These receptors are β-adrenergic-like and primarily function by increasing intracellular cAMP levels. They are implicated in neural plasticity.

Octβ1R and Octβ2R act as antagonistic autoreceptors at the larval neuromuscular junction (NMJ). Activation of Octβ2R initiates a cAMP-dependent cascade that promotes the development of new synaptic boutons, while Octβ1R acts as a negative regulator of this synaptic expansion.

Octβ2R is also essential for ovulation and fertilization, triggering ovulation and sperm release. It is expressed in the epithelium of the oviducts.

Octα2R : This is a more recently discovered receptor that is orthologous to a receptor in the rice stem borer that decreases cAMP concentration. In Drosophila, Octα2R is responsive to both octopamine and serotonin. Activation of this Gαi protein-coupled receptor has been shown to reduce intracellular cAMP levels. Functionally, Octα2R is involved in regulating locomotor activity, grooming, and starvation-induced hyperactivity.

Interactive Data Table: Drosophila melanogaster Octopamine Receptors

Receptor Class Primary Signaling Pathway Key Functions
Oamb α-adrenergic-like ↑ Ca²⁺, ↑ cAMP Memory enhancement, Oviposition
Oct/TyrR Tyramine-preferring ↓ cAMP Regulation of startle response
Octβ1R β-adrenergic-like ↑ cAMP Negative regulation of synaptic growth
Octβ2R β-adrenergic-like ↑ cAMP Synaptic growth, Ovulation, Fertilization
Octβ3R β-adrenergic-like ↑ cAMP Neural plasticity
Octα2R α2-adrenergic-like ↓ cAMP Locomotion, Grooming, Hyperactivity

Silkworm (Bombyx mori)

In the silkworm, Bombyx mori, both α-adrenergic-like and β-adrenergic-like octopamine receptors have been identified and characterized. These receptors are involved in various physiological processes and exhibit distinct pharmacological profiles.

An α-adrenergic-like octopamine receptor (BmOAR1) has been stably expressed in HEK-293 cells for pharmacological analysis. Upon activation by octopamine, BmOAR1 leads to the elevation of both intracellular calcium ([Ca²⁺]i) and cAMP levels. Agonist studies in Ca²⁺ mobilization assays revealed a potency rank order of clonidine > naphazoline > tolazoline. For antagonists, the rank order was chlorpromazine > yohimbine. The insecticidal compound demethylchlordimeform (B1670240) (DMCDM) and the experimental compound NC-5 also act as agonists at this receptor, elevating [Ca²⁺]i with EC₅₀ values of 92.8 µM and 15.2 nM, respectively. Interestingly, these compounds also increased cAMP levels, with EC₅₀ values of 234 nM for DMCDM and 125 nM for NC-5, suggesting potential functional selectivity.

A β-adrenergic-like octopamine receptor, an ortholog of the Drosophila DmOctβ2R, has also been cloned and characterized from B. mori nervous tissues. When expressed in HEK-293 cells, this receptor showed a higher binding affinity for octopamine than for tyramine or dopamine. Activation of this receptor by octopamine resulted in a bell-shaped concentration-dependent increase in intracellular cAMP levels, with a maximum response at 100 nM. The (R)-enantiomer of octopamine was more potent than the (S)-enantiomer. The agonist demethylchlordimeform also elicited a biphasic response, with a maximum effect at a lower concentration of 1 nM. The rank order of potency for other agonists was naphazoline > tolazoline, clonidine. Among the antagonists tested, only chlorpromazine was effective in attenuating the octopamine-induced cAMP increase. This receptor did not mediate an increase in intracellular Ca²⁺ levels.

Interactive Data Table: Pharmacology of Bombyx mori Octopamine Receptors

Receptor Type Signaling Pathway Agonist Potency Rank Order Antagonist Potency Rank Order
α-adrenergic-like (BmOAR1) ↑ [Ca²⁺]i, ↑ [cAMP]i Clonidine > Naphazoline > Tolazoline Chlorpromazine > Yohimbine
β-adrenergic-like ↑ [cAMP]i Naphazoline > Tolazoline, Clonidine Chlorpromazine

Rice Stem Borer (Chilo suppressalis)

Research into the octopaminergic system of the rice stem borer, Chilo suppressalis, has led to the cloning and characterization of distinct octopamine receptor subtypes.

A β-adrenergic-like octopamine receptor, designated CsOA2B2, was cloned from the nerve cord. This receptor shares high sequence similarity with the Drosophila DmOctβ2R. To study its properties, CsOA2B2 was stably expressed in HEK-293 cells. Activation of the receptor by octopamine led to a dose-dependent increase in cAMP production, with an EC₅₀ value of 2.33 nmol/L and a maximum response observed at 100 nmol/L. Tyramine also activated the receptor, but with significantly lower potency, while dopamine and serotonin had minimal effects. The pharmacological profile revealed a rank order of agonist potency as naphazoline > clonidine, with EC₅₀ values of 2.08 x 10⁻⁸ mol/L and 6.06 x 10⁻⁷ mol/L, respectively. The effects of octopamine were abolished by the antagonists phentolamine, mianserin, and chlorpromazine.

More recently, a novel α₂-adrenergic-like octopamine receptor (CsOctα2R, also known as CsOA3) was characterized. This receptor subtype is distinct in its signaling mechanism, as its activation leads to the inhibition of forskolin-stimulated cAMP synthesis, a pathway not previously well-documented for octopamine. This discovery points to a greater diversity in octopamine signaling mechanisms within a single insect species.

Interactive Data Table: Pharmacology of Chilo suppressalis CsOA2B2 Receptor

Parameter Value
Receptor Type β-adrenergic-like
Signaling Pathway ↑ cAMP
Octopamine EC₅₀ 2.33 nmol/L
Naphazoline EC₅₀ 20.8 nmol/L
Clonidine EC₅₀ 606 nmol/L
Effective Antagonists Phentolamine, Mianserin, Chlorpromazine

Caenorhabditis elegans

In the nematode Caenorhabditis elegans, octopamine functions as a key neuromodulator, acting as an invertebrate counterpart to norepinephrine (B1679862) to regulate behaviors such as locomotion, egg-laying, feeding, and responses to aversive stimuli. Its signaling is complex, mediated by several distinct G protein-coupled receptors.

OCTR-1 : This is a Gαₒ-coupled, α₁-like adrenergic receptor. OCTR-1 was initially identified for its role in behavioral responses to chemical stimuli. It functions in sensory neurons to presynaptically inhibit sensory input. Octopamine has been identified as an endogenous ligand for OCTR-1 in the context of immune regulation, where it acts to suppress innate immune responses.

SER-3 and SER-6 : These two receptors are required for octopamine to modulate food-dependent locomotor behavior. Octopamine, produced by the RIC neurons, acts via both SER-3 and SER-6 in SIA neurons to promote roaming behaviors characteristic of fasting animals. In the context of pharyngeal pumping (feeding), ser-3 null mutants show increased pumping rates under well-fed conditions, while ser-6 loss-of-function mutants exhibit decreased pumping rates during food deprivation, indicating distinct roles for these receptors depending on the nutritional state. SER-6 is considered a Gαₒ-coupled, α₂-like receptor that can activate broader inhibitory peptidergic signaling cascades.

F14D12.6 : This gene encodes a novel amine receptor through which octopamine acts to inhibit serotonin-stimulated aversive responses to dilute octanol. This suggests that octopaminergic signaling can act independently through distinct receptors to modulate specific sensory circuits.

Crustaceans (Crayfish, Lobster)

In crustaceans like the American lobster and crayfish, octopamine functions as a neurohormone and neuromodulator, influencing neuromuscular function and behavior.

In the lobster, octopamine can increase muscular tension during motor nerve activation and may induce spontaneous contractions. Early studies suggested that these effects were primarily due to postsynaptic mechanisms, including changes in the Ca²⁺ conductance of the muscle membrane. Furthermore, octopamine has been shown to stimulate an increase in cyclic AMP (cAMP) levels in lobster hemolymph, heart, and exoskeletal muscle. Pharmacological studies of the hemolymph receptor indicate that synephrine (B1677852) is a potent agonist, while phentolamine, dibenamine, and chlorpromazine act as antagonists.

In crayfish, octopamine's effects are largely attributed to a presynaptic mechanism that enhances the quantal release of neurotransmitters at the neuromuscular junction. This presynaptic enhancement is more pronounced and long-lasting when octopamine is applied to active neuromuscular preparations. Functionally, serotonin and octopamine often have opposing effects. For instance, in the crayfish's lateral giant escape reaction, serotonin depresses responsiveness while octopamine enhances it. Similarly, injections of serotonin and octopamine into crayfish and lobsters can induce postures resembling those of dominant and subordinate animals, respectively.

Molluscs (Tapes watlingi, Crassostrea virginica)

While octopamine was first identified in a mollusc (the octopus), its receptor pharmacology has been less extensively studied in this phylum compared to arthropods.

In the clam Tapes watlingi, octopamine has been shown to have an excitatory effect on the isolated, spontaneously beating heart. Pharmacological studies have identified octopamine receptors in the animal's accessory ventricle and heart. These studies involved ligand-binding assays to characterize the dopamine and octopamine receptors present in the heart tissue.

In the Eastern oyster, Crassostrea virginica, octopamine is present in the nervous system, innervated organs, and hemolymph. The presence of an octopamine-like receptor (Pan TAAR, a trace amine-associated receptor) has been identified in the oyster heart using immunoblotting techniques. This finding supports earlier pharmacological work suggesting that octopamine acts as a cardio-excitatory agent in this species. Subsequent research in the Pacific oyster, Crassostrea gigas, led to the isolation of a putative octopamine/tyramine receptor, CgGPR1, which was found to be expressed throughout all developmental stages, suggesting a role in embryogenesis and tissue differentiation.

Signal Transduction Mechanisms Mediated by + Octopamine Receptors

G Protein-Coupled Receptor (GPCR) Signaling

(+)-Octopamine exerts its effects by binding to and activating G protein-coupled receptors (GPCRs), a large family of transmembrane proteins. medchemexpress.comiastate.edu These receptors are integral membrane proteins characterized by seven transmembrane domains. The binding of octopamine (B1677172) to its GPCRs initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. This activation is the first step in a complex signaling cascade that ultimately results in a cellular response. iastate.edu

Octopamine receptors are broadly classified into three main groups based on their sequence homology and signaling properties: α-adrenergic-like octopamine receptors (OctαRs), β-adrenergic-like octopamine receptors (OctβRs), and a third group of octopamine/tyramine (B21549) receptors. wikipedia.orgumich.edu OctαRs share structural similarities with vertebrate α-adrenergic receptors, while OctβRs are more closely related to vertebrate β-adrenergic receptors. wikipedia.orgumich.edu The specific downstream signaling pathways activated depend on the type of G protein coupled to the receptor, which can be Gαs, Gαi, or Gαq. nih.gov

Table 1: Classification of Octopamine Receptors and their Primary Signaling Pathways

Receptor Class Structural Homology Primary G Protein Coupling Main Second Messenger Effect
α-adrenergic-like (OctαR) Vertebrate α-adrenergic receptors Gαq Increase in intracellular Ca²⁺
β-adrenergic-like (OctβR) Vertebrate β-adrenergic receptors Gαs Increase in intracellular cAMP
Octopamine/Tyramine α-adrenergic-like receptors Agonist-dependent Varied

Second Messenger Pathways

Upon activation of the GPCR by (+)-octopamine, the signal is transduced across the cell membrane and amplified through the production of intracellular second messengers. The two primary second messenger systems modulated by octopamine receptors are the cyclic AMP (cAMP) pathway and the intracellular calcium (Ca²⁺) pathway. nih.govuniprot.org

The modulation of intracellular cAMP levels is a key mechanism of octopamine signaling, particularly through the activation of β-adrenergic-like octopamine receptors. umich.edu This pathway plays a significant role in various physiological processes, including the modulation of flight muscle in locusts and locomotor activity. biologists.comsdbonline.org

Octopamine receptors can either stimulate or inhibit the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. nih.govuniprot.org β-adrenergic-like octopamine receptors typically couple to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. mdpi.com For instance, the PaOctβ2R receptor in the American cockroach stimulates adenylyl cyclase activity upon activation by octopamine. mdpi.com Conversely, some octopamine receptors, such as the α2-adrenergic-like receptors, can couple to the inhibitory G protein, Gαi, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels. mdpi.com Studies on the brain of Locusta migratoria have shown that octopamine can stimulate adenylyl cyclase, and this effect is more potent in the adult brain compared to the larval brain. nih.gov

In Drosophila melanogaster, the rutabaga gene encodes a Ca²⁺/calmodulin-dependent adenylyl cyclase, which is a key component in learning and memory. sdbonline.orgwikipedia.org This enzyme acts as a coincidence detector, integrating signals from different pathways. sdbonline.org Genetic and imaging studies have identified cAMP signaling as a critical downstream effector for the function of the Octβ1R receptor, with the rutabaga-adenylyl cyclase likely being a downstream target. sdbonline.orgsdbonline.org The synergistic increase in cAMP observed when neuronal depolarization is paired with dopamine (B1211576) application is dependent on the rutabaga adenylyl cyclase. sdbonline.org

In addition to cAMP modulation, octopamine receptors can also influence intracellular calcium concentrations. This is primarily mediated by α-adrenergic-like octopamine receptors that couple to the Gαq protein. nih.govuniprot.org The activation of these receptors leads to oscillatory increases in intracellular Ca²⁺, which can trigger a variety of cellular responses. nih.govuniprot.org For example, the OAMB receptor in Drosophila couples to calcium release from intracellular stores. u-tokyo.ac.jp

The increase in intracellular Ca²⁺ is often initiated by the activation of phospholipase Cβ (PLCβ). nih.govuniprot.org Upon activation by the Gαq subunit, PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. researchgate.net Research on the cricket lateral oviduct has shown that the excitatory effect of octopamine on spontaneous rhythmic contractions is mediated by the PLC signaling pathway. nih.gov

Table 2: Key Molecules in (+)-Octopamine Signal Transduction

Molecule Role Pathway Involvement
G Protein-Coupled Receptor (GPCR) Binds (+)-octopamine and initiates signaling Central to all pathways
Gαs protein Activates adenylyl cyclase cAMP activation pathway
Gαi protein Inhibits adenylyl cyclase cAMP inhibition pathway
Gαq protein Activates phospholipase Cβ Intracellular Ca²⁺ pathway
Adenylyl Cyclase Synthesizes cAMP from ATP cAMP modulation
Cyclic AMP (cAMP) Second messenger cAMP pathway
Rutabaga-Adenylyl Cyclase Ca²⁺/calmodulin-dependent adenylyl cyclase Learning and memory in Drosophila
Phospholipase Cβ (PLCβ) Hydrolyzes PIP₂ to IP₃ and DAG Intracellular Ca²⁺ pathway
Inositol 1,4,5-trisphosphate (IP₃) Triggers Ca²⁺ release from intracellular stores Intracellular Ca²⁺ pathway
Intracellular Calcium (Ca²⁺) Second messenger Ca²⁺ dynamics

Intracellular Calcium (Ca2+) Dynamics

Ca2+/Calmodulin-Dependent Mechanisms

The binding of octopamine to its G-protein-coupled receptors can initiate signaling pathways that increase intracellular calcium (Ca2+) levels. This elevation in Ca2+ is a critical step in a variety of cellular responses. One of the key downstream effectors of this Ca2+ signal is the Ca2+/calmodulin-dependent protein kinase II (CaMKII). In spider mechanosensory neurons, for example, octopamine-induced enhancement of sensitivity is mediated by CaMKII. nih.gov The proposed mechanism involves octopamine receptors activating the production of inositol 1,4,5-trisphosphate, which then triggers the release of Ca2+ from intracellular stores. nih.gov This surge in intracellular Ca2+ activates CaMKII, which in turn modulates voltage-activated K+ channels, leading to a persistent increase in neuronal excitability. nih.gov This pathway highlights how octopamine can translate an extracellular signal into a lasting change in cellular function through Ca2+ and calmodulin-dependent processes.

Dual Coupling to Second Messenger Systems

A notable characteristic of certain octopamine receptors is their ability to couple to multiple second messenger systems simultaneously, a phenomenon known as dual coupling. nih.gov For instance, a cloned Drosophila octopamine/tyramine receptor, when expressed in Chinese hamster ovary cells, was found to both inhibit adenylate cyclase activity, thereby reducing cyclic AMP (cAMP) levels, and stimulate the elevation of intracellular Ca2+ levels. nih.gov These two distinct effects are mediated through separate G-protein-coupled pathways. nih.gov This dual signaling capability allows a single receptor to have a varied pharmacological profile depending on which second messenger system is being assayed. nih.gov This complexity allows for a more nuanced and tightly regulated cellular response to octopamine.

Table 1: Dual Second Messenger Systems of an Octopamine/Tyramine Receptor

Agonist Second Messenger System 1 Effect Second Messenger System 2 Effect
Octopamine Adenylate Cyclase Inhibition Intracellular Ca2+ Elevation

Metabolic and Physiological Regulation by + Octopamine Hydrochloride

Energy Homeostasis and Mobilization

(+)-Octopamine hydrochloride, the hydrochloride salt of the biogenic amine octopamine (B1677172), is implicated in the regulation of internal energy homeostasis. elifesciences.orgelifesciences.org Functionally related to norepinephrine (B1679862) in vertebrates, octopamine acts as a neurohormone to modulate key metabolic processes. elifesciences.orgmedchemexpress.com It plays a significant role in adapting to metabolic stress, such as nutrient deprivation, by influencing the pathways that manage energy supply and storage. nih.gov

(+)-Octopamine hydrochloride has been shown to increase several key processes involved in glucose metabolism. medchemexpress.com Research indicates its capacity to stimulate glycogenolysis, the breakdown of stored glycogen (B147801) into glucose for energy. medchemexpress.comnih.gov It also enhances glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP. medchemexpress.com Furthermore, studies have demonstrated that octopamine promotes gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose levels during periods of fasting. medchemexpress.comnih.gov

The administration of (+)-Octopamine hydrochloride has been linked to an increase in oxygen uptake. medchemexpress.com This effect has been specifically observed in studies involving rat brown fat cells, where octopamine shares properties with beta-3 adrenergic receptor (β3-AR) agonists in stimulating oxygen consumption. nih.gov

As a neurohormone, (+)-Octopamine hydrochloride plays a role in inducing the mobilization of energy stores. medchemexpress.com It facilitates the mobilization of both lipids and carbohydrates to make them available for energy production. medchemexpress.com In invertebrates, octopamine acts as an endocrine regulator that connects nutrient cues with lipolysis to maintain energy homeostasis, suggesting a conserved mechanism for its role in lipid mobilization. nih.gov

Adipocyte Metabolism Research

In mammals, (+)-Octopamine hydrochloride has been a subject of research for its effects on fat cells (adipocytes), particularly concerning the breakdown of fat (lipolysis) and the transport of glucose.

(+)-Octopamine hydrochloride stimulates lipolysis in mammalian adipocytes primarily through the activation of beta-3 adrenergic receptors (β3-ARs). nih.govrndsystems.com It is considered an endogenous and selective agonist for these receptors. nih.govnih.govdrugbank.com The lipolytic effect of octopamine is not suppressed by β1- or β2-antagonists, further indicating its specificity for β3-ARs. drugbank.com

The potency of octopamine's lipolytic effect varies across different mammalian species. It is fully lipolytic in hibernators like the garden dormouse and Siberian hamster, which are known for high sensitivity to β3-AR agonists. nih.gov In contrast, it is less active in human adipocytes, which have limited responses to β3-AR agonists. nih.gov

Lipolytic Effects of (+)-Octopamine Hydrochloride in Adipocytes of Different Species

SpeciesLipolytic EffectReceptor PathwaySource
Garden DormouseFully lipolyticβ3-AR nih.gov
Siberian HamsterFully lipolyticβ3-AR nih.gov
DogActivates lipolysisβ3-AR drugbank.com
RatActiveβ3-AR nih.gov
HumanLimited/Weak effectβ3-AR nih.govnih.gov

Research has revealed that (+)-Octopamine hydrochloride exerts a dual effect on glucose transport in adipocytes. rndsystems.comnih.gov These opposing actions are dependent on different mechanisms of action.

Inhibition via Beta-3 Receptors: When acting as a β3-AR agonist, octopamine reduces or counteracts insulin-dependent glucose transport in fat cells. nih.govnih.gov This inhibitory action on insulin's effects is a characteristic response mediated by the activation of β3-ARs. nih.govnih.gov

Stimulation via Oxidation: In contrast, (+)-Octopamine hydrochloride can also stimulate basal glucose transport. nih.gov This insulin-like effect is not mediated by adrenergic receptors but is dependent on its oxidation by cellular enzymes, specifically monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO). nih.gov This stimulation of glucose entry into human fat cells can be abolished by inhibitors of these amine oxidases. nih.gov

Dual Effects of (+)-Octopamine Hydrochloride on Glucose Transport in Adipocytes

EffectMechanismConditionSource
Inhibition of Glucose TransportActivation of β3-Adrenergic ReceptorsCounteracts insulin-stimulated uptake nih.govnih.gov
Stimulation of Glucose TransportOxidation by MAO or SSAOStimulates basal uptake nih.govnih.gov

Muscle Metabolism and Contraction

(+)-Octopamine hydrochloride, the hydrochloride salt of octopamine, functions as a key neuromodulator, neurohormone, and neurotransmitter in invertebrates, playing a role analogous to that of epinephrine (B1671497) and norepinephrine in vertebrates, particularly in "fight-or-flight" responses. taylorandfrancis.com Its influence is profound in modulating muscle activity, affecting both the neuromuscular synapse and the muscle cells directly. nih.gov

Research in various invertebrate models has elucidated the specific effects of octopamine on muscle function. In locusts, for example, octopaminergic nerves modulate the contractions of the extensor-tibiae muscle, an action critical for behaviors like jumping. taylorandfrancis.comwikipedia.org Similarly, in crustaceans such as crayfish, octopamine significantly enhances muscle contractions that are initiated by L-glutamate or elevated potassium concentrations. nih.gov Studies on the opener muscle of crayfish walking legs found that maximal effects were achieved with octopamine concentrations between 5 x 10⁻⁶ M and 10⁻⁵ M. nih.gov

Detailed investigations using Drosophila melanogaster larvae have provided evidence for the dual action of octopamine. Exogenous application of octopamine was shown to augment both the force and duration of muscle contractions. nih.gov This research demonstrated that octopamine not only increases the amplitude of excitatory junction potentials (EJPs) at the synapse but also acts directly on the muscle fibers. nih.gov This direct action is highlighted by the finding that the augmentation of contractile force continues even when synaptic transmission is blocked. nih.gov Furthermore, octopamine application leads to a substantial increase in the basal muscle tone, independent of synaptic activity. nih.gov For instance, a 10⁻⁵ M concentration of octopamine increased synaptically driven contractions by approximately 1.1 mN, while causing a much larger 28-mN increase in basal tonus without synaptic input. nih.gov

The following table summarizes key research findings on the effects of (+)-Octopamine on muscle contraction in invertebrate models.

OrganismMuscle/PreparationOctopamine ConcentrationObserved Effect
Drosophila melanogaster (larva)Body wall muscles10⁻⁵ MIncreased synaptically driven contraction force by ≈ 1.1 mN.
Drosophila melanogaster (larva)Body wall muscles10⁻⁵ MIncreased basal muscle tonus by 28 mN in the absence of synaptic activation.
Astacus leptodactylus (crayfish)Opener muscle of walking leg5 x 10⁻⁶ M - 10⁻⁵ MMaximal enhancement of contractions induced by L-glutamate or high K⁺.
LocustExtensor-tibiae muscleNot specifiedModulates muscle contractions.

Regulation of Blood Pressure

The effect of (+)-Octopamine hydrochloride on blood pressure in vertebrates is complex and context-dependent. It is generally considered a very weak pressor agent compared to norepinephrine. taylorandfrancis.comwikipedia.org In mammals, octopamine has a significantly lower affinity for α- and β-adrenergic receptors, estimated to be 400 to 2,000 times less than that of norepinephrine. wikipedia.org

One of the primary mechanisms by which octopamine influences blood pressure is through its role as a "false neurotransmitter." taylorandfrancis.com This phenomenon is particularly relevant during treatment with monoamine oxidase inhibitors (MAOIs). taylorandfrancis.comwikipedia.org MAOIs prevent the breakdown of tyramine (B21549), which is then converted to octopamine. This octopamine is taken up by noradrenergic nerve terminals and stored in vesicles. taylorandfrancis.com Upon nerve stimulation, the less potent octopamine is released instead of norepinephrine, leading to a diminished vasoconstrictive response and potentially causing orthostatic hypotension (a drop in blood pressure upon standing). taylorandfrancis.comwikipedia.org

The table below outlines the varied effects of (+)-Octopamine on blood pressure based on different physiological conditions and research models.

Condition / ModelRoute of Administration / DosagePrimary MechanismObserved Effect on Blood Pressure
Mammals (with MAOI Therapy)Endogenous accumulationActs as a "false neurotransmitter," replacing norepinephrine.Orthostatic Hypotension. taylorandfrancis.comwikipedia.org
Anesthetized DogsIntravenous (≥100 µ g/min )Direct, weak sympathomimetic action on adrenergic receptors.Hypertensive (Increase). nih.gov
MammalsHigh Doses (IV, IM, Buccal)Direct, weak sympathomimetic action.Pressor Response (Increase). wikipedia.org
General (Vertebrates)Not specifiedWeak pressor agent.Generally weak effect compared to norepinephrine. taylorandfrancis.com

Methodological Approaches in + Octopamine Hydrochloride Research

In Vitro Receptor Expression and Characterization

A cornerstone of (+)-Octopamine hydrochloride research involves the expression of its target receptors in controlled cellular systems to dissect their pharmacological and signaling properties.

Heterologous expression systems are indispensable tools for studying octopamine (B1677172) receptors (OARs) in isolation from their native, complex biological environments. Human Embryonic Kidney 293 (HEK-293) cells and Chinese Hamster Ovary (CHO) cells are among the most commonly used systems due to their robust growth, high transfection efficiency, and limited endogenous expression of interfering receptors. nih.govnih.govmdpi.com

In this methodology, the gene encoding a specific insect octopamine receptor is cloned and inserted into an expression vector. This vector is then introduced into the host cells (e.g., HEK-293 cells). nih.govmdpi.com The cells subsequently transcribe and translate the gene, expressing the functional octopamine receptor on their plasma membrane. This allows researchers to study a homogenous population of a single receptor subtype. For example, octopamine receptors from Plutella xylostella (PxOctβ3) and Anopheles gambiae (AgOAR45B) have been successfully expressed and characterized in HEK-293 cells. nih.govmdpi.com Similarly, CHO cells have been utilized to express human alpha2-adrenoceptors to study their interaction with octopamine. medchemexpress.com These cellular models are crucial for subsequent detailed pharmacological and functional assays.

Ligand binding assays are used to determine the affinity of a ligand, such as (+)-Octopamine hydrochloride, for its receptor. These assays typically involve incubating the membranes of cells expressing the receptor of interest with a radiolabeled ligand. A competing, unlabeled ligand (like (+)-Octopamine hydrochloride) is then added at various concentrations to displace the radiolabeled ligand. The amount of radioactivity displaced is measured, allowing for the calculation of binding affinity constants like the inhibition constant (Ki) or the dissociation constant (Kd). While the principles are standard in G-protein coupled receptor (GPCR) research, specific binding assay data for (+)-Octopamine hydrochloride was not detailed in the provided search results. These assays are fundamental to understanding the direct interaction between the compound and its receptor target.

Octopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades, often involving the second messengers cyclic AMP (cAMP) and calcium ions (Ca2+). nih.govnih.gov Assays that measure changes in the intracellular concentrations of these messengers are critical for functionally characterizing the receptors.

cAMP Assays: Many octopamine receptors are coupled to Gs or Gi proteins, which stimulate or inhibit the enzyme adenylyl cyclase, respectively, leading to an increase or decrease in intracellular cAMP levels. mdpi.com Researchers can quantify these changes in receptor-expressing HEK-293 cells. For instance, the activation of the PxOA2B2 receptor from Plutella xylostella by octopamine was shown to cause a significant increase in intracellular cAMP. nih.gov Often, a reporter gene system, such as one using a cAMP response element (CRE) linked to a luciferase reporter (CRE-luc), is employed. nih.gov In this system, an increase in cAMP leads to the production of luciferase, a light-emitting enzyme, providing a quantifiable readout of receptor activation. nih.gov

Ca2+ Signaling Assays: Some octopamine receptors, particularly α-adrenergic-like OARs, are coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular Ca2+ concentrations. nih.govnih.gov To monitor these changes, cells expressing the receptor are preloaded with a calcium-sensitive fluorescent dye, such as Fluo-4. nih.gov Upon stimulation with an agonist like octopamine, an increase in intracellular Ca2+ causes the dye to fluoresce, which can be measured to quantify the receptor's response. nih.gov Studies on octopamine receptors from Drosophila melanogaster have utilized this method to investigate the dynamics of Ca2+ signaling. nih.gov

The data from these assays are typically used to generate dose-response curves, from which key pharmacological parameters like the half-maximal effective concentration (EC50) can be determined.

Table 1: Functional Characterization of Octopamine Receptors in Heterologous Systems

ReceptorOrganismExpression SystemSignaling Pathway MeasuredKey FindingReference
AgOAR45A / AgOAR45BAnopheles gambiaeHEK-293cAMP (Gαs) and Ca2+ (Gαq)Both receptor splice variants signal through cAMP and calcium pathways upon activation by octopamine. nih.gov
PxOA2B2Plutella xylostellaHEK-293cAMPThe receptor is activated by octopamine and tyramine (B21549), leading to increased intracellular cAMP levels. nih.gov
PxOctβ3Plutella xylostellaHEK-293cAMPOctopamine stimulation resulted in an 11.7-fold increase in intracellular cAMP concentration. mdpi.com
DmOctα1RbDrosophila melanogasterHEK-293Ca2+Receptor activation leads to Ca2+ oscillations, which are controlled by protein kinase and phosphatase activities. nih.gov

In Vivo Pharmacological Studies in Model Organisms

To understand the physiological and behavioral effects of (+)-Octopamine hydrochloride in a whole organism, researchers employ in vivo studies, primarily in invertebrate models like insects.

Microinjection involves the direct delivery of a substance into a specific tissue or the hemolymph of an organism. This technique allows for precise administration and the study of immediate physiological or behavioral responses. In the context of octopamine research, microinjection can be used to deliver octopamine itself, its analogs, or antagonists to investigate their roles. It is also used to deliver molecules for genetic manipulation, such as double-stranded RNA (dsRNA) for RNA interference (RNAi) to knock down the expression of octopamine-related genes, like tyramine β-hydroxylase, the enzyme that synthesizes octopamine. This approach helps to elucidate the function of the endogenous octopaminergic system.

Dietary supplementation is a non-invasive method used to study the long-term effects of (+)-Octopamine hydrochloride. In this approach, the compound is mixed into the food source of model organisms, such as Drosophila melanogaster (fruit flies) or Caenorhabditis elegans (nematodes). researchgate.netnih.gov Researchers can then observe changes in a wide range of parameters, including behavior (e.g., feeding, locomotion), metabolism (e.g., lipid mobilization), and survival under stress conditions like starvation. researchgate.netnih.gov For example, studies have shown that feeding octopamine to starved flies can reduce subsequent food intake, and providing exogenous octopamine to worms lacking the ability to synthesize it can restore survival rates during nutrient deprivation. nih.govnih.gov

Table 2: Examples of In Vivo Methodologies in Octopamine Research

MethodologyModel OrganismSubstance AdministeredObserved Effect / EndpointReference
Dietary SupplementationDrosophila melanogasterOctopamine (10 mg/ml)A significant reduction in subsequent sucrose (B13894) intake after a short pulse of octopamine feeding. nih.gov
Dietary SupplementationCaenorhabditis elegans (tbh-1 mutant)Octopamine (1 mM)Restored survival rates of worms unable to synthesize octopamine during a 3-day starvation period. nih.gov
Dietary SupplementationDrosophila melanogaster (Clkout mutants)OctopamineRescued the endurance phenotype in both male and female mutant flies. researchgate.net

Genetic Manipulation and Mutant Analysis

Genetic manipulation and the analysis of resulting mutant phenotypes are cornerstone methodologies in elucidating the multifaceted roles of (+)-Octopamine hydrochloride. These approaches, particularly in model organisms like Drosophila melanogaster, have enabled researchers to dissect the specific contributions of octopamine and its receptors to various physiological and behavioral processes.

Gene Knockout/Knockdown

The targeted reduction or elimination of gene function, through knockout or knockdown techniques, has been instrumental in defining the necessity of octopamine signaling pathways. RNA interference (RNAi) is a frequently employed technique for gene knockdown, allowing for a reduction in the expression of specific octopamine receptors.

Studies utilizing RNAi to knockdown different octopamine receptor types in Drosophila melanogaster have revealed their critical roles in locomotion. When each of the four known octopamine receptor types was knocked down using a tubP-GAL4 driver, all resulting fly lines exhibited impaired negative geotaxis, a measure of climbing ability. However, flies deficient in the OctαR receptor showed the most significant impairment in climbing performance nih.gov. This finding was corroborated by examining knockout (KO) mutant lines for octopamine receptors, which also displayed weaker climbing behavior compared to wild-type flies nih.gov. Further targeted knockdown of OctαR in either the muscular or nervous system resulted in a similar impaired climbing phenotype, indicating that octopamine, through OctαR, coordinates both neuronal control and muscular response in locomotion nih.gov.

The following table summarizes findings from gene knockdown studies on octopamine receptors in Drosophila melanogaster.

Targeted Gene/ReceptorMethodPhenotype
OctαRRNAi KnockdownImpaired climbing ability (negative geotaxis) nih.gov
Octα2RRNAi KnockdownDecreased locomotor activity nih.gov
OambRNAi Knockdown / MutantDecreased ovulation and egg-laying biorxiv.org
Octβ2RRNAi Knockdown / MutantDecreased ovulation and egg-laying biorxiv.org
All Octopamine ReceptorsRNAi KnockdownImpaired negative geotaxis nih.gov

Targeted Gene Expression

The GAL4/UAS system is a powerful tool for targeted gene expression, enabling researchers to express a gene of interest in specific tissues or cell types. This technique has been widely used in octopamine research to investigate the function of specific neuronal populations and receptors.

For example, the Tdc2-Gal4 line, which drives transgene expression in octopamine- and tyramine-producing neurons, has been used to manipulate the activity of these neurons to study behavior. By combining Tdc2-Gal4 with UAS-dTRPa1, a temperature-sensitive cation channel, researchers can induce neuronal depolarization and octopamine release by shifting the temperature. This method has been used to demonstrate that octopamine release can counteract the aversive stimulus in courtship conditioning biorxiv.org. Similarly, this system has been employed to activate octopaminergic neurons to investigate their role in aggression raolab.cn.

The GAL4/UAS system is also crucial for rescue experiments, where a functional version of a gene is expressed in a mutant background to confirm that the observed phenotype is due to the loss of that specific gene. Furthermore, this system allows for the characterization of the expression patterns of different octopamine receptors. By using MiMIC-converted Trojan-Gal4 lines for each of the five Drosophila octopamine receptors, researchers have been able to map their neuronal expression, revealing both broad and distinct patterns nih.govumt.edu. These studies have also shown that all five octopamine receptors are expressed to varying degrees in octopamine-producing neurons, suggesting a role for autoreception in modulating octopamine signaling nih.gov.

Genetic Interaction Studies

Genetic interaction studies are employed to understand the functional relationships between different genes and signaling pathways. By examining the phenotype of double mutants or transheterozygotes, researchers can infer whether two genes act in the same or parallel pathways.

In the context of octopamine research, genetic interaction studies have been pivotal in understanding its relationship with dopamine (B1211576) signaling in olfactory learning in Drosophila. Research has shown that both octopamine and dopamine are essential for aversive and appetitive learning nih.govnih.gov. A key study demonstrated a genetic interaction between the β-adrenergic-like octopamine receptor Octβ1R and the D1 dopamine receptor dDA1. Flies that were transheterozygous for mutations in both octβ1r and dumb (a mutant allele for dDA1) exhibited impaired learning performance nih.gov. In contrast, individual heterozygous flies for either mutation behaved like wild-type controls nih.govnih.gov. This finding suggests that octopamine and dopamine signaling pathways act in concert to drive olfactory learning nih.govnih.gov. The same study also found that octβ1r genetically interacts with oamb, another octopamine receptor, but only in the context of appetitive learning, further delineating the specific roles of these receptors nih.govnih.gov.

Neurophysiological Techniques

Neurophysiological techniques provide direct insight into the effects of (+)-Octopamine hydrochloride on neuronal function, from synaptic transmission to the properties of individual channels. These methods are essential for understanding the cellular mechanisms underlying the physiological and behavioral effects of octopamine.

Electrophysiological Recordings (e.g., Neuromuscular Junctions)

Electrophysiological recordings at the neuromuscular junction (NMJ) have been a valuable tool for dissecting the presynaptic and postsynaptic effects of octopamine. The Drosophila larval NMJ is a well-established model system for these studies due to its accessibility and genetic tractability nih.govcornell.edumonash.edu.

Using the patch-clamp technique in the whole-cell configuration on muscle cells of first instar Drosophila larvae, researchers have recorded nerve-evoked excitatory junctional currents (EJCs). These studies have shown that octopamine significantly decreases the mean amplitude of EJCs in a dose-dependent manner and increases the rate of transmission failures nih.gov. This suggests a presynaptic inhibitory effect of octopamine, reducing the amount of neurotransmitter released upon nerve stimulation nih.gov. This effect was blocked by the octopamine receptor antagonist, yohimbine, confirming the involvement of octopamine receptors nih.gov. In contrast, other studies have shown that exogenous application of octopamine can increase the amplitude of excitatory junction potentials (EJPs) in Drosophila larvae nih.gov. The differing results may be attributable to variations in experimental conditions and the specific muscle cells examined.

Analysis of Spontaneous Miniature Postsynaptic Potentials

The analysis of spontaneous miniature postsynaptic potentials, or in the case of voltage-clamp recordings, miniature excitatory junctional currents (MEJCs), provides information about the postsynaptic response to the release of a single vesicle of neurotransmitter nih.gov.

However, octopamine was found to have a significant effect on the kinetics of MEJCs. Specifically, it decreased the decay time constant of MEJCs from a mean of 6.0 ms (B15284909) to 4.2 ms nih.gov. This suggests that octopamine may have a postsynaptic effect on the kinetic properties of the junctional glutamate (B1630785) receptor channels, causing them to close more quickly after activation nih.gov. Despite this, the mean open time of extrajunctional glutamate receptor channels was not altered by octopamine nih.gov. These findings indicate that octopamine can modulate synaptic transmission through both presynaptic and postsynaptic mechanisms nih.gov.

The following table summarizes the key findings from electrophysiological recordings at the Drosophila larval neuromuscular junction.

ParameterEffect of (+)-Octopamine HydrochlorideImplication
Mean Amplitude of Evoked EJCsDecreased in a dose-dependent manner nih.govPresynaptic inhibition of neurotransmitter release nih.gov
Failure Rate of Evoked EJCsIncreased nih.govPresynaptic inhibition of neurotransmitter release nih.gov
Mean Amplitude of MEJCsNo significant effect nih.govSupports a primary presynaptic site of action for inhibition nih.gov
Amplitude Distribution of MEJCsNo significant effect nih.govSupports a primary presynaptic site of action for inhibition nih.gov
Decay Time Constant of MEJCsSignificantly decreased nih.govPostsynaptic effect on the kinetics of glutamate receptors nih.gov

Neurotransmitter Assay Methods

The quantification of octopamine in biological samples is crucial for understanding its neurochemical role. One sensitive and accurate method employed is capillary electrophoresis coupled with fast-scan cyclic voltammetry (CE-FSCV). This technique allows for the separation and detection of various neurotransmitters, including octopamine, from tissue content.

In a typical CE-FSCV analysis of Drosophila melanogaster at different life stages, samples are prepared and analyzed to determine the concentration of tyramine, serotonin (B10506), octopamine, and dopamine nih.govacs.org. The separation of these neurotransmitters is achieved in under six minutes nih.govacs.org. The characteristic cyclic voltammogram for octopamine shows two oxidation peaks, a primary peak at approximately 1.3 V and a secondary peak around 0.5 V nih.govacs.org. This distinct electrochemical signature provides confidence in peak assignments and allows for accurate quantification nih.govacs.org.

Table 1: Neurotransmitter Content in Drosophila melanogaster Life Stages

Life Stage Tyramine (fmol) Serotonin (fmol) Octopamine (fmol) Dopamine (fmol)
Larva 10.1 ± 1.9 1.8 ± 0.6 1.9 ± 0.4 14.2 ± 3.1
Pupa 44.9 ± 9.9 1.6 ± 0.3 0.9 ± 0.2 14.8 ± 2.6
Adult 16.2 ± 2.8 3.3 ± 0.6 3.2 ± 0.5 22.8 ± 2.7

Data represents the average amount of neurotransmitter ± standard error of the mean. Adapted from Connell et al. (2015). nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Localization and Distribution Studies

Understanding the spatial distribution of octopamine within the nervous system is fundamental to elucidating its function. Various techniques are employed to map the location of octopaminergic neurons and their projections.

Immunohistochemistry (IHC) and immunofluorescence are powerful techniques that utilize antibodies to visualize the location of specific molecules, such as octopamine, within tissues. Antibodies highly specific to octopamine have been developed, enabling the definitive mapping of octopaminergic neurons in the nervous systems of various invertebrates nih.gov.

The process typically involves raising an antiserum in an animal, such as a rabbit, by immunizing it with octopamine conjugated to a carrier protein like thyroglobulin nih.gov. The specificity of the antiserum is then rigorously tested to ensure it does not cross-react with other amines like dopamine, noradrenaline, or serotonin nih.gov. Any slight cross-reactivity, for instance with tyramine, can often be eliminated by preabsorption with a tyramine-conjugate nih.gov.

Once a specific antibody is obtained, it can be used to stain tissue preparations. For example, in the American cockroach, this method has been used to describe the topographical distribution of octopamine-immunoreactive neuronal elements in wholemounts and paraffin (B1166041) sections of the ventral nerve cord nih.gov. This has led to the identification of dorsal (DUM) and ventral (VUM) unpaired median neurons as putatively octopaminergic nih.gov.

In the fruit fly, Drosophila melanogaster, an octopamine-specific antiserum has been used to study the distribution of octopamine immunoreactivity in the central nervous system (CNS) and the innervation of larval body wall muscles nih.gov. These studies have revealed prominent octopaminergic neurons along the midline of the ventral ganglion and intense immunoreactive neuropil in both the ventral ganglion and brain lobes nih.gov.

Analyzing the expression patterns of genes related to octopamine signaling, such as those encoding octopamine receptors, provides insights into the potential sites of octopamine action. This can be achieved using genetic tools and reporter lines.

In Drosophila, for instance, researchers have characterized the adult neuronal expression of MiMIC-converted Trojan-Gal4 lines for each of the five known octopamine receptors nih.govumt.edu. This approach has revealed broad yet distinct neuronal expression patterns for each receptor nih.govumt.edu. Furthermore, immunostaining for the enzyme responsible for octopamine synthesis, Tdc2, combined with a conditional Tdc2-LexA driver, has shown that all five octopamine receptors are expressed to varying degrees in octopamine-producing neurons, suggesting the importance of autoreception in modulating octopamine signaling nih.govumt.edu.

Studies have also utilized GFP reporters under the control of specific promoters to visualize the expression patterns of octopaminergic neurons. For example, the Tdc2-GAL4 line has been used to visualize the distribution of octopamine-producing neurons in the Drosophila brain u-tokyo.ac.jp. This has allowed for the identification of specific clusters of octopaminergic neurons, such as those in the subesophageal ganglion, which are involved in processes like feeding, and those in the protocerebrum, which are implicated in modulating aggression and courtship nih.gov.

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to investigate the downstream effects of octopamine signaling and to identify and characterize its receptors.

Research has shown that octopamine signaling can play a role in regulating antioxidant responses, specifically the biosynthesis of glutathione (B108866) (GSH). In the nematode Caenorhabditis elegans, octopamine is involved in enhancing GSH biosynthesis to protect against mating-induced oxidative stress nih.govresearchgate.net.

The measurement of GSH levels is a key component of these studies. This can be accomplished using commercially available kits, such as a Glutathione Colorimetric Assay Kit nih.gov. The methodology typically involves collecting and homogenizing samples (e.g., day 1 adult hermaphrodites) in a specific buffer. The assay is then used to quantify both total and reduced glutathione levels according to the manufacturer's instructions. Protein levels in the samples are also quantified to normalize the GSH measurements nih.gov.

Studies have shown that in the absence of octopamine, as in tbh-1 mutant hermaphrodites, mating leads to a significant reduction in total glutathione levels nih.gov. This highlights the role of the octopamine regulatory pathway in upregulating GSH biosynthesis to counteract oxidative stress nih.govresearchgate.net.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of octopamine research, it can be used to assess the activation of downstream signaling molecules. For example, the phosphorylation of specific kinases can be indicative of receptor activation.

While direct Western blotting for octopamine itself is not a standard application due to its small size and lack of a primary antibody target, the technique is crucial for studying the proteins involved in its signaling pathways. For instance, if an octopamine receptor is known to activate a specific kinase cascade, Western blotting with antibodies against the phosphorylated (activated) form of that kinase can be used to measure the effect of octopamine.

In a broader context of cellular signaling, Western blotting is used to analyze the phosphorylation status of proteins like Src kinase researchgate.net. A typical workflow involves treating cells or tissues, lysing them to extract proteins, separating the proteins by size via SDS-PAGE, transferring them to a membrane, and then probing the membrane with specific antibodies. For instance, an antibody that recognizes the phosphorylated form of a protein can be used to determine its activation state in response to a stimulus. The blot can then be stripped and reprobed with an antibody against the total protein to normalize the results nih.gov.

Table 2: List of Compounds

Compound Name
(+)-Octopamine hydrochloride
Dopamine
Noradrenaline
Serotonin
Tyramine
Glutathione

Comparative and Evolutionary Perspectives of Octopaminergic Systems

Functional Analogy with Vertebrate Adrenergic/Noradrenergic Systems

The octopaminergic system in invertebrates serves as a striking functional analogue to the adrenergic and noradrenergic systems in vertebrates. nih.gov Octopamine (B1677172), and its precursor tyramine (B21549), are considered the invertebrate counterparts of the vertebrate catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine). nih.govmdpi.com These neuroactive substances fulfill many of the same physiological roles, acting as key modulators in a wide array of processes. nih.gov This functional equivalence is rooted in their roles in the "fight-or-flight" response, where they orchestrate physiological and behavioral states. researchgate.net

In vertebrates, noradrenaline is a major neurotransmitter involved in arousal, aggression, and the regulation of autonomic functions like heart rate. biorxiv.org Similarly, in invertebrates, octopamine is implicated in promoting wakefulness and aggression in flies and regulating heart rate in arthropods and annelids. nih.govbiorxiv.org Both octopamine and norepinephrine (B1679862) are deeply involved in mobilizing energy resources and modulating muscle activity to prepare the organism for heightened states of activity or stress. researchgate.netresearchgate.net Increased activity of octopaminergic neurons is both necessary and sufficient for exercise adaptations in Drosophila, mirroring the importance of noradrenergic signaling in the human exercise response. researchgate.net This parallel extends to the control of metabolic traits, where octopamine in invertebrates and adrenaline/noradrenaline in vertebrates regulate energy balance and substrate utilization. researchgate.net The chemical structures of octopamine and norepinephrine are analogous, and they are synthesized via homologous enzymatic pathways, further underscoring their shared evolutionary heritage and functional convergence. nih.gov

Phylogenetic Relationships of Receptors

The functional analogy between octopaminergic and adrenergic systems is further supported by the phylogenetic relationships of their respective receptors. Octopamine receptors are G-protein coupled receptors (GPCRs) that show significant structural and functional similarities to vertebrate adrenergic receptors. mdpi.comwikipedia.orgbiologists.com Based on these similarities, octopamine receptors have been classified into distinct groups that parallel the classification of adrenergic receptors. researchgate.netbiologists.com

The primary classes of octopamine receptors are:

Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are phylogenetically and structurally more closely related to vertebrate α-adrenergic receptors. biorxiv.orgwikipedia.org For instance, the 'classical' octopamine receptors in many invertebrates are related to α-1 adrenoreceptors and their activation typically leads to an increase in intracellular calcium (Ca2+) and/or cyclic adenosine (B11128) monophosphate (cAMP) levels. biorxiv.orgnih.gov

Beta-adrenergic-like octopamine receptors (OctβR): This class of receptors shows a closer relationship to vertebrate β-adrenergic receptors. wikipedia.orgnih.gov Their activation is primarily linked to the stimulation of adenylyl cyclase, resulting in increased cAMP levels. nih.gov

Octopamine/Tyramine receptors (Oct-TyrR): This third group can be activated by both octopamine and tyramine and shares similarities with vertebrate α-2 adrenergic receptors, often leading to a decrease in cAMP levels. biorxiv.orgbiologists.com

Phylogenetic analyses reveal that invertebrate-type dopamine (B1211576) receptors are also closely related to α-adrenergic-like octopamine receptors, suggesting they may be immediate paralogs that have diverged in their primary ligand specificities while retaining some functional similarities. peerj.com This intricate relationship highlights a deep evolutionary history and the concept of "ligand-hopping," where duplicated receptors evolve to be activated by new, structurally similar ligands. nih.gov

Invertebrate Receptor ClassVertebrate AnaloguePrimary Signaling Pathway
Alpha-adrenergic-like (OctαR)α-adrenergic receptors↑ Intracellular Ca2+ / cAMP
Beta-adrenergic-like (OctβR)β-adrenergic receptors↑ cAMP
Octopamine/Tyramine (Oct-TyrR)α2-adrenergic receptors↓ cAMP

Octopamine as an Invertebrate-Specific Neuroactive Transmitter

A key distinction of the octopaminergic system is its specificity to invertebrates. While octopamine exists in mammals, including humans, it is only present in trace amounts and its primary functions have been largely superseded by norepinephrine and epinephrine (B1671497). mdpi.com In contrast, octopamine, along with tyramine, acts as a major neurohormone, neuromodulator, and neurotransmitter throughout the invertebrate phyla. nih.govresearchgate.net Its physiological role as a primary signaling molecule is considered to be restricted to invertebrates. researchgate.net

This invertebrate-specificity has significant practical implications, particularly in the development of pesticides. Because octopamine receptors are crucial for a vast range of invertebrate physiological processes but are not found as functional signaling receptors in vertebrates, they represent ideal targets for highly specific insecticides. wikipedia.orgresearchgate.net Compounds that act as agonists or antagonists at octopamine receptors can disrupt essential invertebrate behaviors and physiological functions without affecting vertebrate nervous systems. Formamidine (B1211174) pesticides, for example, are known to act as agonists at octopamine receptors. wikipedia.org

Divergence of Aminergic Modulation in Bilateria

The evolutionary history of aminergic systems within the Bilateria—the vast group of animals with bilateral symmetry—is more complex than a simple vertebrate/invertebrate dichotomy. Phylogenetic research indicates that the last common ancestor of protostomes (e.g., insects, mollusks) and deuterostomes (e.g., vertebrates, echinoderms) likely possessed a rich repertoire of aminergic signaling systems. biorxiv.orgexeter.ac.uk Evidence suggests that norepinephrine, octopamine, and tyramine signaling systems coexisted in this ancient ancestor, each with distinct receptor families. nih.govbiorxiv.orgnih.gov

The divergence between the major bilaterian lineages was characterized by a complex pattern of differential gene loss. exeter.ac.uknih.gov

In Deuterostomes: The lineage leading to vertebrates and most other deuterostomes largely lost the functional receptor systems for octopamine and tyramine. biorxiv.orgnih.gov The adrenergic (norepinephrine and epinephrine) system was retained and expanded upon to become the dominant catecholaminergic signaling pathway for functions analogous to those controlled by octopamine in invertebrates. biorxiv.org

In Protostomes: Conversely, many protostome lineages, including the well-studied insects and nematodes, lost the receptors for norepinephrine. biorxiv.orgnih.gov In these groups, the octopamine and tyramine signaling systems were retained and elaborated to fulfill these crucial neuromodulatory roles. nih.gov

However, this divergence is not absolute. Studies in slowly evolving marine taxa have revealed the coexistence of all three systems. For example, adrenergic receptors have been identified in protostomes like the annelid Platynereis dumerilii, and functional octopamine and tyramine receptors have been found in the deuterostome Saccoglossus kowalewskii (a hemichordate). biorxiv.orgresearchgate.netexeter.ac.uk This discovery challenges the long-held view that octopamine signaling is simply the invertebrate equivalent of adrenergic signaling, showing instead that they were ancient, coexisting systems and that their modern distribution is the result of lineage-specific losses. biorxiv.org

Signaling SystemLast Common Bilaterian AncestorTypical Protostomes (e.g., Insects)Typical Deuterostomes (e.g., Vertebrates)
NorepinephrinePresentLostRetained & Expanded
OctopaminePresentRetained & ExpandedLost
TyraminePresentRetainedLost

Potential Research Applications and Future Directions

Development of Selective Insecticides Targeting Octopamine (B1677172) Receptors

Octopamine receptors are considered prime targets for the development of novel and selective insecticides because they are crucial for invertebrate physiology but are not found in vertebrates. nih.govnih.gov This specificity offers the potential for creating pesticides that are effective against target pests while having minimal impact on mammals and other non-target organisms. The disruption of octopamine signaling can lead to impairments in motor function, feeding, and reproduction, ultimately causing the insect's death.

Research in this area focuses on identifying compounds that act as potent and selective agonists or antagonists for specific octopamine receptor subtypes. oup.com For example, formamidine (B1211174) pesticides like amitraz (B1667126) are known to act on octopamine receptors. nih.gov Studies have identified specific receptor subtypes, such as Octβ2R, as the in-vivo target for amitraz and have even pinpointed key amino acid residues that confer selective toxicity between pests like the Varroa mite and beneficial insects like honeybees. nih.gov Furthermore, some plant-derived essential oils and monoterpenes, such as carvacrol, have been shown to interact with octopamine receptors, suggesting a promising avenue for developing natural product-based insecticides. acs.orgnih.gov The goal is to design molecules that are highly selective for pest insect receptors, thereby reducing off-target effects and enhancing environmental safety. nih.gov

Table 1: Examples of Compounds Targeting Octopamine Receptors for Insecticidal Action

Compound Class Example Compound(s) Mode of Action Potential Application
Formamidines Amitraz, Chlordimeform Agonist Acaricide, Insecticide
Phenyliminoimidazolidines - Agonist Experimental Insecticides

Elucidation of Molecular Mechanisms Underlying Behavioral Plasticity

Octopamine is integral to modulating complex behaviors such as learning, memory, and aggression, making it a key molecule for studying behavioral plasticity. nih.govjneurosci.orgnih.gov It allows an organism to adapt its behavior in response to physiological states and environmental stimuli. Research using model organisms like Drosophila melanogaster has revealed that octopamine can have dual and opposing actions on synaptic growth and behavior, mediated by different receptor subtypes. jneurosci.org

For instance, the Octβ2R receptor, which activates a cAMP-dependent pathway, promotes the development of new synaptic boutons. jneurosci.org In contrast, the Octβ1R receptor likely inhibits cAMP production and acts as a negative regulator of synaptic expansion. jneurosci.org This balanced, antagonistic system is crucial for normal responses to physiological stimuli, such as starvation-induced increases in locomotor speed. jneurosci.org By studying how (+)-octopamine hydrochloride influences these pathways, researchers can unravel the fundamental molecular mechanisms that allow neural circuits to be flexible and adapt to changing conditions. This includes understanding how octopamine signaling integrates with other neurotransmitter systems to orchestrate a coordinated behavioral output. nih.gov

Understanding Stress Response Pathways

Studies have shown that octopamine signaling directs the body's metabolism toward a more active state by mobilizing lipids and carbohydrates for energy. biologists.comoup.com For example, under starvation conditions, octopamine acts as a signal to increase food intake and modulate energy expenditure to meet physiological demands. biologists.com By investigating how (+)-octopamine hydrochloride activates these pathways, scientists can gain a deeper understanding of how invertebrates cope with environmental challenges. This knowledge is not only fundamental to invertebrate physiology but also provides a comparative model for understanding stress responses across the animal kingdom.

Further Exploration of Receptor Subtype Diversity and Specificity

The effects of octopamine are mediated through a family of G-protein coupled receptors (GPCRs), which exhibit significant diversity. nih.govnih.gov A major focus of ongoing research is to characterize this diversity and understand the specific functions of each receptor subtype. Initially, receptors were classified based on their pharmacological profiles in tissue preparations, such as OCTOPAMINE1 and OCTOPAMINE2 receptors in locusts. nih.gov

More recent molecular studies have led to a new classification system based on structural and functional similarities to vertebrate adrenergic receptors:

α-adrenergic-like octopamine receptors (OctαR): These receptors are primarily linked to the release of intracellular calcium. researchgate.net

β-adrenergic-like octopamine receptors (OctβR): These receptors are typically coupled to the stimulation of adenylyl cyclase, leading to increased intracellular cAMP levels. researchgate.netnih.gov

Octopamine/tyramine (B21549) receptors (TyrR): This class of receptors can be activated by both octopamine and its precursor, tyramine. nih.gov

Each of these classes contains multiple subtypes (e.g., Octβ1R, Octβ2R, Octβ3R). nih.gov These different receptors can couple to various second messenger systems, including the activation or inhibition of adenylyl cyclase and the activation of phospholipase C. nih.gov Understanding the precise structure, signaling pathways, and tissue distribution of each subtype is crucial for developing highly selective pharmacological tools and insecticides. acs.orgresearchgate.net

Table 2: Classification and Signaling of Insect Octopamine Receptors

Receptor Class Subtypes Primary Signaling Mechanism
OctαR (α-adrenergic-like) e.g., OctαR Generation of intracellular calcium signals
OctβR (β-adrenergic-like) e.g., Octβ1R, Octβ2R, Octβ3R Increase in intracellular cyclic AMP (cAMP) levels

| TyrR (Octopamine/Tyramine) | e.g., TyrR | Can couple to various pathways, often inhibitory |

Investigating Octopamine's Role in Less Studied Invertebrate Phyla

While much of the research on octopamine has been concentrated on arthropods (insects and crustaceans), its role in other invertebrate phyla remains a promising area for future investigation. researchgate.net Evidence suggests that octopamine is a significant neurotransmitter and modulator in molluscs, where it is involved in controlling feeding behaviors. physoc.org For example, in the snail Lymnaea stagnalis, octopamine antagonists known to be effective in insects can block the normal feeding response, and octopaminergic neurons have been identified within the snail's feeding circuitry. physoc.org In gastropods, octopamine can act as an inhibitory neurotransmitter. researchgate.net

The presence and function of octopamine in other groups, such as annelids and nematodes, are less understood. researchgate.net Expanding research into these less-studied phyla will provide a broader evolutionary perspective on the function of this biogenic amine. Such studies could reveal conserved roles as well as lineage-specific adaptations of the octopaminergic system, contributing to a more complete picture of invertebrate neurobiology.

Q & A

Q. What are the critical handling and storage protocols for (+)-octopamine hydrochloride in experimental settings?

(+)-Octopamine hydrochloride is hygroscopic and requires storage at -20°C to maintain stability over ≥2 years. Solutions in DMSO or water should be aliquoted and stored at -20°C, with a recommended use period of ≤1 month to avoid degradation. Handling mandates protective equipment (gloves, masks, lab coats) due to its potential irritancy. Waste must be segregated and disposed of via certified biohazard protocols .

Q. How can researchers optimize solubility and prepare working solutions for in vitro assays?

The compound is highly soluble in DMSO (≥100 mg/mL) and water (≥50 mg/mL). For cell-based assays, prepare stock solutions in sterile DMSO and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. For physiological saline-based experiments (e.g., insect models), dissolve directly in saline at 0.1–1 mM, filter-sterilize, and validate pH (7.2–7.4) to prevent precipitation .

Q. What is the foundational role of (+)-octopamine hydrochloride in invertebrate neurophysiology studies?

As a key biogenic amine in invertebrates, (+)-octopamine regulates behaviors (e.g., learning, locomotion) and physiological processes (e.g., heartbeat modulation in Periplaneta americana). It activates G-protein-coupled receptors (GPCRs), including β3-adrenergic and α2A-adrenergic receptors, mimicking vertebrate norepinephrine pathways. Standard protocols involve 0.1–1 mM doses in saline for acute exposure .

Q. Which receptor targets should be prioritized when studying (+)-octopamine in cellular models?

Focus on β3-AR and α2A-AR due to their high affinity for octopamine. Use siRNA knockdown or antagonists (e.g., phentolamine for α2A-AR) to validate specificity. For invertebrate models, cross-validate with tyramine hydrochloride controls to distinguish octopamine-specific signaling .

Advanced Research Questions

Q. How to design in vivo experiments to assess (+)-octopamine’s cardiomodulatory effects in arthropods?

Use Periplaneta americana as a model: Expose the dorsal heart to 0.1 mM octopamine in physiological saline (pH 7.2) and record heartbeat via stereomicroscopy. Include controls with tyramine and vehicle (saline + 0.1% DMSO). Quantify beats/minute pre- and post-exposure (30 min), and validate via protein phosphorylation assays (e.g., HDAC4 cytosolic translocation) .

Q. How to resolve contradictions in reported β3-AR vs. α2A-AR signaling outcomes?

Contradictions arise from species-specific receptor isoforms and assay conditions. In mammalian cells, use luciferase-based cAMP assays for β3-AR (Gi/o-coupled) and Ca²⁺ flux assays for α2A-AR (Gq-coupled). For invertebrates, employ CRISPR-edited glial models to isolate receptor contributions. Cross-reference dose-response curves (EC₅₀: 10–100 nM) and antagonist co-treatment data .

Q. What synthetic strategies improve enantiomeric purity in (+)-octopamine hydrochloride preparation?

Replace racemic (±)-octopamine with chiral precursors (e.g., L-tyrosine derivatives) in reductive amination. Use HPLC with chiral columns (e.g., Chiralpak IA) and polarimetric validation to confirm >98% enantiomeric excess. Avoid hydrogenation steps that reintroduce racemization, as seen in botryllamide analog synthesis .

Q. How does (+)-octopamine hydrochloride influence mammalian cell culture media optimization?

At 10–100 µM, it modulates adrenergic signaling in cancer cell lines (e.g., ROR1⁺ CAR-T co-cultures). Supplement media with 1% FBS to reduce off-target effects. Pre-treat cells for 24 hr before assays to ensure receptor upregulation. Validate via qPCR for β3-AR/α2A-AR mRNA levels .

Q. What biochemical assays are optimal for quantifying (+)-octopamine’s glial vs. neuronal effects?

Use Drosophila glial-specific tdc2R054 mutants: Apply 30 mg/mL octopamine in saline and monitor HDAC4 nuclear-cytosolic shuttling via immunofluorescence (≤2 min exposure). Compare with tyramine-treated samples. For neurons, employ patch-clamp electrophysiology to measure action potential frequency post-application .

Q. How to validate analytical purity and batch consistency for (+)-octopamine hydrochloride?

Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 202 nm. Purity should exceed 95% (area normalization). For NMR, confirm absence of tyramine peaks (δ 7.2–7.4 ppm aromatic protons). Batch-specific certificates of analysis must include LC-MS data (MW 189.64) and residual solvent reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.